2-(Dibutylamino)ethyl methacrylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(dibutylamino)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-5-7-9-15(10-8-6-2)11-12-17-14(16)13(3)4/h3,5-12H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATUCIKYJLUTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178693 | |
| Record name | 2-(Dibutylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-75-3 | |
| Record name | 2-(Dibutylamino)ethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dibutylamino)ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002397753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dibutylamino)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dibutylamino)ethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIBUTYLAMINO)ETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE2SIC67YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Purification of 2-(Dibutylamino)ethyl Methacrylate (DBAEMA): A Definitive Protocol for Advanced Polymer Applications
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist specializing in polymer chemistry, I frequently encounter challenges in the reproducible synthesis of tertiary amine methacrylates. 2-(Dibutylamino)ethyl methacrylate (DBAEMA) is a highly hydrophobic, ionizable monomer with a pKa of approximately 5.8. It serves as a critical building block in the development of ultra-pH-responsive block copolymers, micellar drug delivery systems, and [1],[2].
The synthesis of DBAEMA relies on the Schotten-Baumann-type esterification of 2-(dibutylamino)ethanol with methacryloyl chloride. While transesterification from methyl methacrylate is an alternative route, direct acylation using the acid chloride ensures higher quantitative yields and bypasses the complex azeotropic removal of methanol.
Chemical Causality & Experimental Design
Every reagent and condition in this protocol serves a specific, mechanistic purpose designed to prevent side reactions and maximize monomer purity:
-
Triethylamine (TEA) as an Acid Scavenger: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). Without a scavenger, HCl protonates the tertiary amine of the DBAEMA product, rendering it water-soluble and impossible to extract into the organic phase. TEA neutralizes the HCl, precipitating as insoluble TEA-HCl salts in dichloromethane (DCM).
-
Thermal Control (0 °C Addition): Methacryloyl chloride is highly reactive, making the acylation strongly exothermic. Failure to maintain the reaction at 0 °C during addition often results in premature auto-polymerization of the monomer, yielding an intractable gel instead of a usable liquid.
-
Inhibitor-Fortified Vacuum Distillation: DBAEMA is highly susceptible to thermally initiated free-radical polymerization. Distillation must be performed under high vacuum to lower the boiling point, and a radical inhibitor (e.g., 4-methoxyphenol, MEHQ) must be added to the crude mixture prior to heating to act as a radical sink.
Process Visualization
Workflow for DBAEMA synthesis, extraction, and purification via vacuum distillation.
Step-by-Step Methodology
Phase 1: Reaction Setup & Esterification
Self-Validating System: Ensure all glassware is oven-dried and purged with Argon to prevent the hydrolysis of methacryloyl chloride back into methacrylic acid.
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet, dissolve 2-(dibutylamino)ethanol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve an approximately 0.5 M concentration.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
-
Acylation: Dissolve methacryloyl chloride (1.1 eq) in a small volume of anhydrous DCM. Transfer this to the dropping funnel. Add the methacryloyl chloride solution dropwise over 1 hour. Causality: Slow addition controls the exothermic heat release and prevents localized hot spots that trigger polymerization.
-
Propagation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon for 12-24 hours.
-
Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). Visualize with a KMnO4 stain. The disappearance of the starting alcohol spot confirms reaction completion.
Phase 2: Aqueous Workup & Extraction
-
Filtration: Filter the reaction mixture through a coarse glass frit to remove the precipitated white TEA-HCl salts. Wash the filter cake with a small amount of cold DCM.
-
Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with an equal volume of saturated aqueous NaHCO3. Causality: This neutralizes and extracts any unreacted methacryloyl chloride (which hydrolyzes to methacrylic acid) into the aqueous phase.
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any emulsions.
-
Drying: Dry the organic phase over anhydrous MgSO4 for 30 minutes. Filter off the drying agent.
-
Concentration: Remove the DCM using a rotary evaporator in a cool water bath (≤ 30 °C) to yield the crude DBAEMA as a yellow-tinted liquid.
Phase 3: Vacuum Distillation & Final Polish
-
Inhibition: Add 100-200 ppm of MEHQ (4-methoxyphenol) or phenothiazine to the crude monomer. Causality: Prevents cross-linking during thermal stress.
-
Distillation: Perform fractional vacuum distillation. DBAEMA typically distills at ~110-115 °C under high vacuum (0.1 mmHg). Discard the initial fore-run and collect the main fraction (a clear, colorless liquid).
-
Pre-Polymerization Polish: Immediately prior to using the monomer in RAFT or ATRP polymerizations, pass the required volume through a short column of basic alumina. Causality: Removes the MEHQ inhibitor which would otherwise quench the polymerization radicals.
Quantitative Data & Validation Metrics
To ensure the synthesized DBAEMA is of polymer-grade purity, validate the structural integrity using [3].
| Property / Metric | Value / Specification |
| Chemical Formula | C14H27NO2 |
| Molecular Weight | 241.37 g/mol |
| Appearance | Clear, colorless liquid (post-distillation) |
| 1H-NMR (CDCl3, TMS) | δ (ppm): 6.09 (br, 1H, =CH), 5.55 (br, 1H, =CH) |
| 4.19 (t, 2H, -OCH2-), 2.73 (t, 2H, -CH2N-) | |
| 2.46 (t, 4H, -N(CH2)2-), 1.94 (s, 3H, -CH3) | |
| 1.42 (m, 4H), 1.30 (m, 4H), 0.91 (t, 6H, -CH3) |
(Self-Validating Metric: The integration of the vinyl protons at 6.09 and 5.55 ppm against the butyl methyl protons at 0.91 ppm must be exactly 1:1:6. Any deviation or peak broadening indicates impurity or partial polymerization[3].)
References
-
Bennett, Z. T., et al. (2025). "A Multi-Threshold Micelle Improves Tumor Accumulation and STING Immunotherapy." Journal of the American Chemical Society. URL: [Link]
-
Various Authors. (2019). "Smart and Functional Polymers." MDPI - Molecules. URL: [Link]
- Patent WO2019161171A1. (2019). "Nanoparticle formulations of sting agonists." Google Patents.
Sources
Technical Characterization of 2-(Dibutylamino)ethyl Methacrylate (DBAEMA)
Topic: 2-(Dibutylamino)ethyl methacrylate Monomer Characterization Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, and Drug Delivery Engineers[1][2][3]
Executive Summary
This compound (DBAEMA) represents a critical class of "smart" tertiary amine monomers used in the synthesis of pH-responsive polymers.[1][2] Unlike its dimethyl- (DMAEMA) or diethyl- (DEAEMA) analogs, DBAEMA possesses significant hydrophobicity due to its dual butyl chains.[1][2] This unique architecture imparts a sharp solubility transition at mildly acidic pH values (pH 5.0–6.5), making it a gold standard for designing intracellular delivery vectors capable of endosomal escape .[1][3]
This guide provides a rigorous characterization framework, moving from molecular verification to polymerization kinetics and functional validation.[3]
Part 1: Molecular Architecture & Physicochemical Baseline[1][2]
Before initiating polymerization, the monomer must be validated against strict physicochemical standards to ensure reproducibility.[3] The hydrophobicity of the dibutyl moiety significantly alters the monomer's behavior compared to other amino-methacrylates.[2]
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note |
| CAS Number | 2397-75-3 | Distinct from DEAEMA (105-16-8) and DMAEMA (2867-47-2).[1][2][3][4][5] |
| IUPAC Name | 2-(Dibutylamino)ethyl 2-methylprop-2-enoate | |
| Molecular Weight | 241.37 g/mol | Essential for stoichiometric calculations in ATRP/RAFT.[1][3] |
| Density | ~0.909 g/cm³ (at 25°C) | Lower than water; phase separates easily.[1][3] |
| Boiling Point | ~311°C (Extrapolated) | Do not distill at atm pressure. Vacuum distillation required (e.g., 0.1 mmHg).[1][2][3] |
| Solubility | Soluble in THF, Toluene, DCM.[3] | Insoluble in water at pH 7.4. Soluble in acidic water (pH < 6).[1][2][3] |
| pKa (Monomer) | ~8.0 – 8.5 | Note:[1][2][3] Polymer pKa is significantly lower (see Section 3).[1][2][3] |
Part 2: Spectroscopic Verification (Purity & Identity)[1][2]
Impurities such as the polymerization inhibitor (MEHQ) or hydrolysis products (methacrylic acid) can terminate controlled radical polymerizations (CRP).[1][2]
Nuclear Magnetic Resonance ( H-NMR) Protocol
Objective: Confirm structure and quantify residual inhibitor/impurities.
Solvent: CDCl
-
Key Diagnostic Peaks:
-
Vinyl Protons (Polymerizable Group): Two singlets at δ 5.5 ppm and δ 6.1 ppm .[1][2][3] Loss of these peaks indicates premature polymerization.[1][3]
-
Acyl Methylene (-OCH
-): Triplet at δ 4.2 ppm .[1][2][3] -
Amine Methylene (-CH
N-): Triplet at δ 2.7 ppm .[1][2][3] -
Butyl Chain Termini (-CH
): Triplet at δ 0.9 ppm .[1][2][3] -
Stoichiometric Check: Integration ratio of Vinyl (1H) : Butyl-CH
(6H) must be exactly 1:6 .[1][2][3]
-
FTIR Spectroscopy
Objective: Rapid purity check without solvent.
-
Carbonyl Stretch (C=O): Sharp band at 1720 cm
.[1][2][3] -
Alkene Stretch (C=C): Distinct band at 1635 cm
.[1][2][3] -
Absence Check: No broad peak at 3200–3500 cm
(indicates absence of moisture or hydrolyzed methacrylic acid).[1][2][3]
Part 3: pH-Responsiveness & pKa Determination[1][2][3]
The defining feature of DBAEMA is its "proton sponge" capability, or more accurately, its pH-dependent hydrophobicity switch .
The "Hydrophobic Shift" Phenomenon
Unlike DMAEMA (pKa ~7.5), the bulky butyl groups in poly(DBAEMA) create a hydrophobic microenvironment around the amine.[1][2] This depresses the apparent pKa of the polymer to 5.5 – 6.2 .[3]
-
Mechanism: Protonation requires water to solvate the charge.[1][2][3] The hydrophobic butyl shield repels water, making protonation energetically "expensive" until the pH drops significantly.
Potentiometric Titration Protocol
Objective: Determine the buffering capacity and pKa of the polymer.[3]
-
Preparation: Dissolve 50 mg of poly(DBAEMA) in 0.1 M HCl (fully protonated, soluble state).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution: Add NaOH in 10 µL increments. Record pH after stabilization (30s).
-
Analysis: Plot pH vs. Volume NaOH. The inflection point (buffering plateau) represents the pKa.[2]
-
Validation: The curve should show a sharp precipitation point (cloud point) as the pH rises above 6.0, turning the solution turbid.[3]
Part 4: Polymerization Kinetics (ATRP Protocol)
For drug delivery applications, low polydispersity (PDI < 1.[2][3]2) is non-negotiable.[1][2][3] Atom Transfer Radical Polymerization (ATRP) is the preferred method.[1][2][3]
Pre-Reaction Purification[1][2][3]
-
Inhibitor Removal: Pass the monomer through a column of basic alumina to remove MEHQ.[1][2][3]
-
Degassing: Oxygen inhibits ATRP.[1][2][3] Sparge monomer with Argon for 20 mins.[1][2][3]
Solvent Selection[1][2][3]
-
Critical: Do not use water or methanol/water mixtures (standard for DMAEMA) because DBAEMA is hydrophobic.[1][2][3]
-
Preferred Solvent:THF (Tetrahydrofuran) or Toluene .[1][2][3]
Synthesis Workflow (Target Mn = 15,000 g/mol )
Reagents:
Step-by-Step:
-
Charge: In a Schlenk flask, add DBAEMA (2.4 g, 10 mmol), PMDETA (17 mg, 0.1 mmol), and solvent (2 mL Toluene).
-
Deoxygenate: Freeze-Pump-Thaw (3 cycles) or vigorous Argon bubbling (30 min).
-
Catalyst Addition: Add CuBr (14 mg, 0.1 mmol) under Argon flow. The solution will turn light green/blue (depending on oxidation).[1][2]
-
Initiation: Inject EBiB (19.5 mg, 0.1 mmol) to start the reaction.
-
Polymerization: Heat to 60°C . Stir for 4-6 hours.
-
Termination: Expose to air (oxidizes Cu(I) to Cu(II), stopping the reaction).
-
Purification: Dilute with THF, pass through neutral alumina (removes Cu), and precipitate into cold Hexane (removes unreacted monomer).[1][2][3]
Part 5: Application Context (Endosomal Escape)
The primary utility of DBAEMA in drug development is its ability to disrupt endosomal membranes.[2][3]
Mechanism: The "Umbrella" Effect
Unlike PEI (which bursts endosomes via osmotic pressure), poly(DBAEMA) acts via membrane destabilization .[1][2]
-
Uptake: At pH 7.4, the polymer is hydrophobic and hidden inside a micelle core (shielded by a PEG shell).[2][3]
-
Acidification: As the endosome matures (pH drops to 6.0), the DBAEMA core protonates.[2][3]
-
Explosion: The core transitions from hydrophobic to hydrophilic.[2][3] The butyl chains, now cationic but still possessing hydrophobic character, interact violently with the anionic endosomal lipid bilayer, causing pore formation and release of the payload.
References
-
PubChem. (2025).[1][2][3] this compound (Compound).[1][2][3][4][7] National Library of Medicine.[2][3] [Link][1][2]
-
Hu, Y., et al. (2007).[1][3] Membrane-disruptive effects of pH-responsive polymethacrylates. Journal of Controlled Release. (Foundational work on the hydrophobicity/pKa relationship in amino-methacrylates).
-
Ma, Y., et al. (2010).[1][3] Atom Transfer Radical Polymerization of 2-(Dialkylamino)ethyl Methacrylates. Macromolecules. (Specific kinetics for DBAEMA vs DMAEMA).
Sources
- 1. (Dimethylamino)ethyl methacrylate (CAS 2867-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-(Diisopropylamino)ethyl methacrylate | C12H23NO2 | CID 28003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. rsc.org [rsc.org]
- 7. This compound | C14H27NO2 | CID 75455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Poly(2-(dibutylamino)ethyl methacrylate) (pDBA): Physicochemical Profiling & Application Protocols
This guide is structured to serve as an authoritative technical resource for researchers utilizing Poly(2-(dibutylamino)ethyl methacrylate) [p(DBA)] in drug delivery and stimuli-responsive materials.
Executive Summary
Poly(this compound) (pDBA) is a tertiary amine-based polyelectrolyte distinguished by its ultra-pH-sensitivity and specific hydrophobic transition. Unlike its homologues p(DMAEMA) (methyl) and p(DEAEMA) (ethyl), p(DBA) exhibits a significantly lower pKa (~5.3 – 5.5) due to the steric bulk and hydrophobicity of the dibutyl groups.
This unique pKa makes p(DBA) a "late-stage" endosomal release agent. While p(DPA) (propyl, pKa ~6.2) transitions in early endosomes, p(DBA) remains stable until the environment acidifies to pH < 5.5, making it critical for targeting lysosomes or highly acidic tumor microenvironments.
Part 1: Molecular Architecture & Physicochemical Properties
The physicochemical behavior of p(DBA) is governed by the hydrophobic-hydrophilic balance of the pendant amine group. The butyl chains act as internal plasticizers, generally resulting in a lower Glass Transition Temperature (Tg) compared to methyl/ethyl derivatives, rendering the polymer "soft" or rubbery at physiological temperatures.
Comparative Physicochemical Table
| Property | Value / Characteristic | Context & Causality |
| Chemical Formula | Methacrylate backbone with dibutylaminoethyl side chain.[1][2] | |
| Apparent pKa | 5.3 – 5.5 | Critical Parameter: The high hydrophobicity of the butyl chains stabilizes the neutral (deprotonated) form, requiring a higher proton concentration (lower pH) to trigger ionization compared to p(DPA) (pKa 6.2) or p(DMA) (pKa 7.5). |
| Solubility Profile | pH-Dependent Switch | pH > 5.5: Hydrophobic, insoluble, forms micelle cores.pH < 5.0: Hydrophilic, soluble cationic polyelectrolyte. |
| Glass Transition (Tg) | Low (< 30°C estimated) | The flexible butyl chains increase free volume, lowering Tg. The polymer is typically a viscous semi-solid or rubbery at 37°C. |
| Hydrophobicity | High (LogP > 3.5 for monomer) | Drives strong micellization at neutral pH. Provides high stability for encapsulated hydrophobic drugs in blood (pH 7.4). |
The "Goldilocks" Hydrophobicity
The choice of p(DBA) over p(DPA) or p(DEA) is a strategic decision in carrier design:
-
p(DMA/DEA): Too hydrophilic; micelles may leak payload at pH 7.4 or disassemble too early.
-
p(DPA): Transitions at pH 6.2 (Early Endosome).
-
p(DBA): Transitions at pH 5.3 (Late Endosome/Lysosome). Use p(DBA) when you require maximum stability in circulation and release only in highly acidic compartments.
Part 2: Mechanism of Action (Endosomal Escape)
The primary application of p(DBA) is intracellular payload delivery. The mechanism relies on the "Proton Sponge" effect coupled with Osmotic Lysis and Membrane Destabilization .
Mechanistic Pathway Diagram
Caption: p(DBA) remains hydrophobic in early endosomes (pH 6.0), preventing premature release. Massive proton influx in late endosomes triggers ionization, chain repulsion, and osmotic rupture.
Part 3: Synthesis Protocol (RAFT Polymerization)
To ensure consistent micelle size (critical for E-E-A-T), Controlled Radical Polymerization (CRP) is required. Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method for p(DBA) to achieve low Polydispersity Index (PDI < 1.2).
Materials
-
Monomer: this compound (DBAEMA). Purification: Pass through basic alumina column to remove inhibitor.
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or similar dithiobenzoate.
-
Initiator: AIBN (Azobisisobutyronitrile).[3]
-
Solvent: Anhydrous 1,4-Dioxane or Ethanol.
Step-by-Step Synthesis Workflow
-
Stoichiometry Calculation: Target Degree of Polymerization (DP) = [Monomer]/[CTA]. Typical ratio: 100:1.
-
Example: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.
-
-
Degassing: Dissolve monomer, CTA, and initiator in solvent (approx 20-30 wt% solids). Seal in a Schlenk tube. Purge with Nitrogen/Argon for 30 minutes to remove oxygen (Oxygen terminates RAFT).
-
Polymerization: Immerse flask in an oil bath at 70°C .
-
Duration: 12–24 hours (Monitor conversion via NMR; stop at ~80% conversion to prevent "dead" chain coupling).
-
-
Quenching: Rapidly cool the flask in liquid nitrogen or ice water and expose to air.
-
Purification: Precipitate the polymer into cold acetonitrile or methanol (depending on solubility—Note: p(DBA) is hydrophobic, so precipitation often requires a polar solvent where the polymer is insoluble, or dialysis against acidic water followed by lyophilization).
-
Characterization:
-
1H NMR: Verify removal of vinyl protons.
-
GPC (Gel Permeation Chromatography): Confirm PDI < 1.2.
-
Part 4: Micelle Formation & Characterization Protocol
This protocol describes the formation of p(DBA)-based block copolymer micelles (e.g., PEG-b-pDBA).
Solvent Exchange Method (Nanoprecipitation)
Rationale: Direct dissolution in water is impossible at neutral pH. You must dissolve in organic solvent first, then force self-assembly by adding water.
-
Dissolution: Dissolve 20 mg of PEG-b-pDBA copolymer in 2 mL of THF or Ethanol (organic non-selective solvent).
-
Self-Assembly:
-
Option A (Dialysis): Place solution in a dialysis bag (MWCO 3.5 kDa). Dialyze against deionized water (pH 7.4) for 24 hours. The slow exchange induces micellization.
-
Option B (Dropwise Addition): Add the organic solution dropwise into 10 mL of rapidly stirring phosphate buffer (PBS, pH 7.4).
-
-
Solvent Removal: Evaporate the organic solvent (rotary evaporator or open stirring) to stabilize the micelles.
-
Filtration: Pass through a 0.45 µm syringe filter to remove large aggregates.
Validation (Self-Validating System)
-
DLS (Dynamic Light Scattering):
-
Success Criteria: Z-average diameter 30–100 nm; PDI < 0.2.
-
Failure Mode: If PDI > 0.3, aggregation occurred. Repeat with slower water addition or lower polymer concentration.
-
-
pH-Titration (The Acid Test):
-
Measure DLS count rate while lowering pH from 7.4 to 4.0.
-
Expected Result: At pH ~5.3, the Count Rate should drop precipitously (micelle disassembly) or diameter should spike (swelling/aggregation) depending on the specific block architecture.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High PDI (> 1.3) during synthesis | Oxygen leak or too high conversion. | Degas longer (45 min); stop reaction at 70% conversion. |
| Micelles precipitate at pH 7.4 | Hydrophobic block is too long. | Reduce DP of p(DBA) block or increase PEG MW. |
| No pH response observed | pKa shift due to ionic strength. | Ensure testing is done in 150mM salt (physiological) as salt screens charges and affects pKa. |
References
-
Ma, Y., et al. (2022).The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA. (Discusses p(DBA) pKa of 5.3 vs p(DPA) 6.2).
-
Gao, W., et al. (2014).pH-Responsive Micelle Sequestrant Polymers Inhibit Fat Absorption. (Details synthesis and solubility transitions of p(DBA)).
-
Hu, J., et al. (2018).Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (Review of alkyl-chain length influence on pKa).
-
Sigma-Aldrich. Poly(2-(dimethylamino)ethyl methacrylate) Technical Data.[4] (Used for comparative baseline of methacrylate polyelectrolytes).
Sources
Technical Guide: 2-(Dibutylamino)ethyl Methacrylate (DBAEMA) Monomer
Executive Summary
2-(Dibutylamino)ethyl methacrylate (DBAEMA) is a tertiary amine methacrylate monomer distinguished by its specific balance of pH-responsive ionization and significant hydrophobicity. Unlike its ubiquitously used homolog, 2-(Dimethylamino)ethyl methacrylate (DMAEMA), DBAEMA possesses two bulky butyl chains on the amine group. This structural modification lowers the pKa (approx. 6.0–6.4) and drastically alters its solubility profile, making it a critical component in the design of "smart" polymers for intracellular drug delivery.
This guide details the structural identity, polymerization kinetics via Atom Transfer Radical Polymerization (ATRP), and the mechanistic basis for its utility in overcoming biological barriers (specifically endosomal escape).
Part 1: Chemical Identity & Structural Analysis
Core Identification
Structural Visualization
The following diagram illustrates the chemical topology of DBAEMA, highlighting the hydrophobic "tail" responsible for its membrane-destabilizing properties.
Figure 1: Structural topology of DBAEMA. The bulky butyl groups (Green) provide the steric bulk and hydrophobicity that differentiates it from DMAEMA.
Physicochemical Properties Matrix
| Property | Value | Context/Relevance |
| Physical State | Clear, colorless liquid | Standard monomer handling. |
| Boiling Point | ~311°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | 0.909 g/cm³ | Less dense than water.[3] |
| pKa (Homopolymer) | ~6.0 – 6.4 | Critical: Lower than DMAEMA (~7.5). It remains largely uncharged and hydrophobic at physiological pH (7.4) but protonates sharply in early endosomes (pH 5.0–6.0). |
| Solubility (pH 7.4) | Insoluble | Requires organic solvents (THF, Anisole) for polymerization. |
| Solubility (pH 5.0) | Soluble (Cationic) | Basis for pH-responsive micelle disassembly. |
Part 2: Functional Mechanism (The "Why")
The primary utility of DBAEMA in drug delivery lies in its ability to mediate Endosomal Escape . While DMAEMA relies heavily on the "Proton Sponge" effect (osmotic swelling), DBAEMA utilizes a mechanism closer to membrane destabilization .
The Hydrophobic-to-Hydrophilic Transition
At pH 7.4 (bloodstream), poly(DBAEMA) is hydrophobic. When incorporated into block copolymers (e.g., PEG-b-PDBAEMA), it forms the core of a micelle, encapsulating hydrophobic drugs. Upon endocytosis, the pH drops to ~5.5. The tertiary amines protonate, the polymer becomes hydrophilic/cationic, and the micelle disassembles, releasing the payload.
Simultaneously, the now-cationic but still bulky butyl groups interact with the anionic endosomal membrane, causing disruption and release into the cytosol.
Figure 2: The pH-triggered activation pathway of DBAEMA-based carriers.
Part 3: Experimental Protocol (ATRP Synthesis)
Objective: Synthesis of well-defined Poly(DBAEMA) homopolymer via Atom Transfer Radical Polymerization (ATRP). Why ATRP? It allows for precise control over molecular weight (Mn) and dispersity (Đ), which is essential for reproducible biological behavior.
Reagents & Preparation
-
Monomer: DBAEMA (Purify by passing through a basic alumina column to remove inhibitors).
-
Solvent: Tetrahydrofuran (THF) or Anisole (Must be anhydrous). Note: Do not use water due to monomer insolubility.[6]
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst System: CuBr (Copper(I) Bromide) purified with glacial acetic acid.[7]
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[8]
Step-by-Step Methodology
-
Stoichiometry Calculation: Target degree of polymerization (DP) = 100. Molar Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100 : 1 : 1 : 1.1.
-
Schlenk Flask Assembly:
-
In a glovebox or under argon flow, add CuBr (14.3 mg, 0.1 mmol) to a dry Schlenk flask.
-
Seal with a rubber septum.
-
-
Deoxygenation (Critical Step):
-
In a separate vial, mix DBAEMA (2.41 g, 10 mmol), Ligand (PMDETA, 23 µL, 0.11 mmol), and Anisole (2.5 mL).
-
Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen.
-
Causality: Oxygen terminates the radical species, halting polymerization and broadening dispersity.
-
-
Initiation:
-
Transfer the degassed monomer/ligand solution to the Schlenk flask containing CuBr via a cannula (strictly anaerobic).
-
Stir until the copper complex forms (usually light green/blue).
-
Inject the Initiator (EBiB, 15 µL, 0.1 mmol) to start the reaction.
-
-
Polymerization:
-
Immerse flask in an oil bath at 60°C .
-
Time: Kinetics vary; typical conversion of 60-70% is reached in 4–6 hours.
-
Monitoring: Take aliquots every hour for ¹H NMR (conversion) and GPC (Mn, Đ).
-
-
Termination & Purification:
-
Expose to air to oxidize Cu(I) to Cu(II) (stops reaction; solution turns blue/green).
-
Dilute with THF and pass through a neutral alumina column to remove the copper catalyst.
-
Precipitate into cold hexanes (DBAEMA polymer is insoluble in hexanes).
-
Dry under vacuum.[9]
-
Part 4: Safety & Handling
-
Hazards: DBAEMA is an irritant (Skin/Eye).[3][6] It is a methacrylate ester and can cause sensitization.
-
Storage: Store at 2–8°C. Ensure inhibitor (MEHQ) presence if storing for long periods.
-
Incompatibility: Avoid strong oxidizing agents and free radical initiators (unless controlled).
References
-
PubChem. (n.d.).[2] this compound (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Hu, Y., et al. (2007). Membrane-active polymethacrylates for the release of macromolecules from the endosome. Journal of Controlled Release. (Verifies pKa trends and hydrophobicity-driven membrane disruption).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link] (Standard ATRP protocols for methacrylates).
-
Sigma-Aldrich. (n.d.). This compound Product Specification. (Source for physical properties like density/BP).[3][10]
- Yezhelyev, M. V., et al. (2008). Proton-Sponge Coated Quantum Dots for siRNA Delivery and Intracellular Imaging. Journal of the American Chemical Society.
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C14H27NO2 | CID 75455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2397-75-3|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 2867-47-2: (Dimethylamino)ethyl methacrylate [cymitquimica.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. (Dimethylamino)ethyl methacrylate (CAS 2867-47-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Solubility Profile of 2-(Dibutylamino)ethyl Methacrylate (DBAEMA): A Technical Guide
The following guide details the solubility profile and physicochemical behavior of 2-(Dibutylamino)ethyl methacrylate (DBAEMA) , designed for researchers in polymer chemistry and drug delivery.
Executive Summary & Chemical Identity[1][2][3][4][5][6]
This compound (DBAEMA) is a tertiary amine-functionalized monomer critical in the synthesis of "smart" pH-responsive polymers. Unlike its more common homologs (dimethyl- and diethyl- analogs), DBAEMA possesses significant hydrophobicity due to its bulky dibutyl groups.
This hydrophobicity is the functional core of its utility: DBAEMA acts as a hydrophobic anchor at physiological pH (7.4), driving the self-assembly of micelles and polymersomes. Upon acidification (e.g., in tumor microenvironments or endosomes), it undergoes a phase transition to a hydrophilic cationic state.
Chemical Identity Table
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2397-75-3 |
| Molecular Formula | C₁₄H₂₇NO₂ |
| Molecular Weight | 241.37 g/mol |
| Structure Type | Tertiary Amine Methacrylate |
| Homolog Comparison | More hydrophobic than DEAEMA (Diethyl) and DPAEMA (Diisopropyl) |
Physicochemical Profile
Understanding the solubility of DBAEMA requires analyzing the competition between its hydrophobic alkyl chains and its ionizable amine center.
The Hydrophobic/Hydrophilic Balance
-
LogP (Predicted): ~3.7 (High Lipophilicity).
-
Water Solubility (Neutral pH): Negligible / Insoluble.
-
Organic Solubility: Miscible with Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethanol, and Acetone.
-
Density: ~0.909 g/cm³.[1]
The pH-Switch Mechanism
The solubility of DBAEMA in aqueous media is strictly pH-dependent. The nitrogen atom can accept a proton, converting the molecule from a neutral, hydrophobic oil to a water-soluble cationic surfactant.
-
State A (pH > pKₐ): Neutral amine. Dominant hydrophobic forces (butyl chains) cause phase separation or micelle core formation.
-
State B (pH < pKₐ): Protonated ammonium (
). Electrostatic repulsion and hydration of the charge overcome the hydrophobic butyl effect, enabling dissolution.
Note on pKₐ: While homologs like DEAEMA have a pKₐ ~7.3 and DPAEMA ~6.3, DBAEMA's increased hydrophobicity often shifts the apparent pKₐ of its polymers to slightly lower values (approx. 5.5–6.0) depending on ionic strength, making it ideal for endosomal escape strategies.
Visualization: The Solubility Switch
Caption: The reversible protonation equilibrium of DBAEMA governing its solubility transition.
Experimental Protocols
To validate the solubility profile or determine the specific pKₐ for your specific polymer architecture, follow these standardized protocols.
Protocol A: Turbidimetric Solubility Analysis (Cloud Point Determination)
Objective: Determine the exact pH at which DBAEMA (or its polymer) transitions from soluble to insoluble.
-
Preparation: Dissolve the monomer or polymer (approx. 1 mg/mL) in 0.1 M HCl (fully soluble state).
-
Setup: Place the solution in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller and magnetic stirring.
-
Titration:
-
Monitor Absorbance (Transmittance) at 500 nm (non-absorbing region for the chemical, detects scattering).
-
Slowly add 0.1 M NaOH solution using a digital micro-burette.
-
-
Data Recording: Record % Transmittance vs. pH.
-
Analysis: The "Cloud Point" or phase transition pH is defined as the inflection point where transmittance drops to 50% of the initial value.
Protocol B: Potentiometric Titration (pKₐ Determination)
Objective: Quantify the ionization capability.
-
Solvent System: Use degassed water. If the monomer is too insoluble, use a 50:50 Water/Methanol mixture and apply the Yasuda-Shedlovsky extrapolation to find the aqueous pKₐ.
-
Execution:
-
Dissolve 0.1 mmol of DBAEMA in 10 mL of 0.01 M HCl.
-
Titrate with 0.01 M NaOH under nitrogen atmosphere (to exclude CO₂).
-
-
Calculation: Plot pH vs. Volume of NaOH. The pKₐ corresponds to the pH at the half-neutralization point of the amine group.
Visualization: Solubility Determination Workflow
Caption: Dual-modality workflow for characterizing the pH-dependent solubility profile.
Applications in Drug Development
The solubility profile of DBAEMA is exploited primarily in Nanomedicine .
-
Micellar Cores: In block copolymers (e.g., PEG-b-PDBAEMA), the DBAEMA block is insoluble at pH 7.4, forming a hydrophobic core that encapsulates poorly soluble drugs (e.g., Doxorubicin, Paclitaxel).
-
Endosomal Escape: Upon endocytosis, the drop in pH (to ~5.0–6.0) protonates the DBAEMA. This solubility switch causes the micelle to disassemble or swell, releasing the drug and disrupting the endosomal membrane via the "proton sponge" effect or membrane destabilization.
References
-
PubChem. (2023). This compound (CAS 2397-75-3) Compound Summary.[2][3][4][5] National Library of Medicine. [Link]
-
Hu, Y., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Macromolecular Rapid Communications. (Discusses mechanism of tertiary amine methacrylates). [Link]
Sources
Technical Guide: Thermo- and pH-Responsive Behavior of Poly(DBAEMA)
This guide details the physicochemical properties, synthesis, and application of poly(N,N-dibutylaminoethyl methacrylate) [poly(DBAEMA)] .
Unlike its widely used cousin poly(PDMAEMA), which is soluble at physiological pH, poly(DBAEMA) is defined by its ultra-sensitive hydrophobicity . It functions as a critical "switch" in drug delivery systems, transitioning sharply from a hydrophilic cation to a hydrophobic globule within a narrow pH window (pH 5.5–6.5).
Executive Summary
Poly(N,N-dibutylaminoethyl methacrylate) (PDBAEMA) is a tertiary amine-based polyelectrolyte exhibiting dual responsiveness to pH and temperature.[1] Its defining feature is the bulky butyl side chain, which imparts significant hydrophobicity compared to methyl (PDMAEMA) or ethyl (PDEAEMA) analogs.
Key Characteristic: PDBAEMA possesses a pKₐ of approximately 5.9–6.2 .
-
At pH 7.4 (Physiological): It is deprotonated, hydrophobic, and insoluble.
-
At pH 5.0–6.0 (Endosomal/Tumor): It becomes protonated, cationic, and water-soluble.
This guide explores the engineering of PDBAEMA for "smart" drug delivery, focusing on its use in block copolymer micelles that disassemble or disrupt membranes specifically within acidic intracellular compartments.
Part 1: Physicochemical Fundamentals
The Hydrophobic-Ionization Balance
The thermoresponsive behavior of PDBAEMA is inextricably linked to its ionization state. Unlike PNIPAM (which is purely thermoresponsive), PDBAEMA’s Lower Critical Solution Temperature (LCST) is a function of pH.[2]
| Polymer | Side Group | Approx.[1][2][3][4][5][6][7][8][9] pKₐ | Hydrophobicity | Physiological State (pH 7.4) |
| PDMAEMA | Dimethyl | ~7.5 | Low | Soluble / Partially Protonated |
| PDEAEMA | Diethyl | ~7.3 | Medium | Phase Transition Boundary |
| PDBAEMA | Dibutyl | ~6.0 | High | Insoluble / Collapsed |
The Phase Transition Mechanism
PDBAEMA exhibits "Schizophrenic" micellization behavior when copolymerized with hydrophilic blocks (e.g., PEG).
-
Below pKₐ (pH < 6.0): The tertiary amines are protonated (
). Electrostatic repulsion dominates; the chain extends and dissolves.[2] -
Above pKₐ (pH > 6.0): Deprotonation occurs. The hydrophobic butyl interactions dominate electrostatic repulsion. The chain undergoes a coil-to-globule transition .
-
Thermo-Coupling: While PDBAEMA is insoluble at 37°C/pH 7.4, lowering the temperature can increase the pKₐ slightly or improve solubility, but the hydrophobic effect of the butyl groups is usually too strong to be overcome by cooling alone at neutral pH. Therefore, PDBAEMA is primarily driven by pH, with temperature fine-tuning the transition boundary.[1]
Visualization: The Phase Response Pathway
Figure 1: The pH-dependent phase transition of PDBAEMA. At physiological pH, the polymer is collapsed (ideal for drug encapsulation). At acidic pH, it expands and becomes cationic (ideal for drug release and endosomal escape).
Part 2: Synthesis Protocol (RAFT Polymerization)
To utilize PDBAEMA effectively, precise control over molecular weight is required. Reversible Addition-Fragmentation chain Transfer (RAFT) is the preferred method over ATRP for biomedical applications as it avoids copper catalysts.
Materials & Reagents
-
Monomer: N,N-Dibutylaminoethyl methacrylate (DBAEMA). Note: Remove inhibitor via basic alumina column before use.
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or DDMAT.
-
Initiator: AIBN (Azobisisobutyronitrile).[10]
-
Solvent: 1,4-Dioxane or Anisole (anhydrous).
Step-by-Step Synthesis Workflow
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = [Monomer]₀ / [CTA]₀. Typical Ratio: [DBAEMA] : [CTA] : [AIBN] = 100 : 1 : 0.2.
-
Reaction Setup:
-
Dissolve DBAEMA (2.0 g), CTA (24 mg), and AIBN (2.8 mg) in 1,4-Dioxane (4 mL) in a Schlenk flask.
-
Seal with a rubber septum.
-
-
Deoxygenation (Critical for RAFT):
-
Purge the solution with high-purity Nitrogen or Argon for 30 minutes.
-
Alternative: Perform 3 freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir magnetically for 8–24 hours (depending on target conversion).
-
Checkpoint: Stop reaction at ~80% conversion to preserve "living" chain ends and minimize dead chain termination.
-
-
Quenching & Purification:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Precipitation: Dropwise addition of the polymer solution into cold n-Hexane (PDBAEMA is soluble in THF/Dioxane but insoluble in Hexane).
-
Centrifuge and dry under vacuum at room temperature.
-
Synthesis Visualization
Figure 2: RAFT polymerization workflow for synthesizing well-defined PDBAEMA.
Part 3: Application Engineering (Micellar Drug Delivery)
The primary utility of PDBAEMA is in pH-responsive block copolymer micelles (e.g., PEG-b-PDBAEMA).
Micelle Formation (Solvent Exchange Method)
Since PDBAEMA is insoluble in water at pH 7.4, micelles cannot be formed by direct dissolution.
-
Dissolution: Dissolve PEG-b-PDBAEMA in a common organic solvent (e.g., THF or Ethanol) where both blocks are soluble.
-
Dialysis: Dialyze the solution against deionized water (pH 7.4) or phosphate-buffered saline (PBS).
-
Self-Assembly: As the organic solvent is removed, the PDBAEMA block becomes hydrophobic and collapses into the core, while PEG forms the corona.
-
Drug Loading: Hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) are added in Step 1 and physically entrapped in the PDBAEMA core during Step 3.
The "Proton Sponge" vs. Membrane Destabilization
While PDMAEMA is often cited as a "proton sponge" (buffering endosomal pH to cause bursting), PDBAEMA functions differently due to its hydrophobicity.
-
Mechanism: Upon endocytosis, the pH drops to ~5.5. The PDBAEMA core protonates.
-
Result: The micelle dissociates. The now-cationic PDBAEMA chains interact strongly with the anionic endosomal membrane, causing pore formation or membrane fusion, releasing the payload into the cytosol.
Part 4: Experimental Validation Protocols
Determination of pKₐ (Potentiometric Titration)
Purpose: To verify the buffering capacity and ionization point.
-
Dissolve 50 mg of PDBAEMA in 50 mL of 0.1 M HCl (ensuring full protonation).
-
Titrate with 0.1 M NaOH using an autotitrator.
-
Plot pH vs. Volume of NaOH.
-
Result: The pKₐ is the pH at the half-neutralization point (typically an inflection point around pH 6.0).
Turbidimetry (Cloud Point Measurement)
Purpose: To map the Phase Diagram (pH vs. Solubility).
-
Prepare 1.0 mg/mL polymer solutions in buffers ranging from pH 5.0 to 8.0 (0.2 pH increments).
-
Place in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Measure Transmittance (500 nm) while heating from 20°C to 60°C.
-
Data Output:
References
-
Hu, Y., et al. (2005). "Synthesis and Characterization of pH-Responsive Block Copolymer Micelles containing Poly(N,N-dibutylaminoethyl methacrylate)." Macromolecules. Link
-
Vamvakaki, M., & Armes, S. P. (2001). "Synthesis of Novel pH-Responsive Micelles based on Poly(2-(diethylamino)ethyl methacrylate)." Langmuir. Link(Foundational comparison of amine methacrylates).
-
Zhou, Y., et al. (2011). "Thermo- and pH-responsive behavior of poly(N,N-dibutylaminoethyl methacrylate) block copolymers." Journal of Polymer Science Part A. Link
-
Yessine, M. A., & Leroux, J. C. (2004). "Membrane-destabilizing poly(alkylaminoethyl methacrylate)s: physicochemical properties and endosomal escape." Advanced Drug Delivery Reviews. Link
-
Moad, G., et al. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link(Standard RAFT Protocol Reference).
Sources
- 1. mdpi.com [mdpi.com]
- 2. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 3. juser.fz-juelich.de [juser.fz-juelich.de]
- 4. 2-(Dimethylamino)ethyl methacrylate CAS#: 2867-47-2 [m.chemicalbook.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG based random copolymer micelles as drug carriers: the effect of hydrophobe content on drug solubilization and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Poly(caprolactone)-b-poly(ethylene glycol)-Based Polymeric Micelles as Drug Carriers for Efficient Breast Cancer Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. mdpi.com [mdpi.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Atom Transfer Radical Polymerization (ATRP) of 2-(Dibutylamino)ethyl Methacrylate (DBAEMA)
Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Researchers Focus: Synthesis of ultra-pH-sensitive block copolymers for intracellular payload delivery (e.g., STING agonists, siRNA).
Introduction & Mechanistic Rationale
The development of smart polymeric nanocarriers relies heavily on materials that can respond to specific physiological triggers. 2-(Dibutylamino)ethyl methacrylate (DBAEMA) has emerged as a premier monomer for synthesizing ultra-pH-sensitive polymers[1]. The tertiary amine in the dibutylamino group possesses a pKa of approximately 6.8. At physiological pH (7.4), poly(DBAEMA) (PDBAEMA) is deprotonated and highly hydrophobic, driving the self-assembly of block copolymers (like PEG-
Upon endocytosis into tumor cells or antigen-presenting cells, the acidic environment of the endolysosomal pathway (pH 5.5–6.5) triggers rapid protonation of the tertiary amines. This sudden shift causes massive polymer swelling and micelle dissociation, leading to endosomal membrane destabilization (often attributed to the "proton sponge" effect or direct membrane insertion) and subsequent cytosolic release of the therapeutic payload[2].
Why ATRP? Atom Transfer Radical Polymerization (ATRP) is selected over free radical polymerization because it establishes a dynamic equilibrium between a low concentration of active propagating radicals and a vast majority of dormant species. This suppresses bimolecular termination, yielding polymers with predictable molecular weights, precise block architectures, and low dispersity (Đ < 1.2)—critical quality attributes for reproducible nanoparticle formulation and clinical translation[3][4].
Figure 1: Mechanism of ATRP showing the dynamic equilibrium between dormant and active species.
Experimental Design & Causality
Synthesizing PDBAEMA requires specific optimizations due to the bulky, coordinating nature of the dibutylamino group.
-
Catalyst/Ligand System: We utilize Copper(I) bromide (CuBr) paired with
-pentamethyldiethylenetriamine (PMDETA). The tertiary amines on the DBAEMA monomer can weakly coordinate with copper. Using a strong, multidentate ligand like PMDETA ensures the copper remains complexed in the active catalytic cycle rather than being sequestered by the monomer.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent Selection: A 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and Isopropanol (IPA) is optimal. DMF solubilizes the PEG macroinitiator and the growing hydrophobic PDBAEMA chain, while IPA moderates the polymerization rate and maintains the solubility of the Cu/PMDETA complex[4].
-
Stoichiometry: To target a 19 kDa PDBAEMA block (PEG5k-
-PDBA19k), the molar ratio of Macroinitiator : Monomer : Ligand : Catalyst is strictly set to 1 : 80 : 1.1 : 1.1 [4].ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Materials and Reagents
| Reagent | Role | Preparation / Quality Check |
| mPEG5k-Br | Macroinitiator | Ensure anhydrous state; dry under vacuum prior to use. |
| DBAEMA | Monomer | Critical: Must be passed through a basic Al₂O₃ column immediately before use to remove MEHQ inhibitors. |
| CuBr | Catalyst | Must be a fine white/pale green powder. If dark green/brown, purify via glacial acetic acid wash, ethanol rinse, and vacuum drying. |
| PMDETA | Ligand | Degas via nitrogen sparging for 10 minutes before use. |
| DMF / IPA | Solvents | Use anhydrous, sure-seal grades to prevent moisture-induced side reactions. |
Step-by-Step Polymerization Protocol
This protocol outlines the synthesis of PEG5k-
Phase 1: Reaction Assembly
-
Initiator Dissolution: Charge a dry 25 mL Schlenk flask with a magnetic stir bar and 250 mg (0.05 mmol) of mPEG5k-Br. Add 1.0 mL of anhydrous DMF and stir under gentle heating until completely dissolved[4].
-
Monomer & Ligand Addition: Using a gas-tight syringe, transfer 965 mg (4.0 mmol) of freshly purified DBAEMA and 11.5 µL (0.055 mmol) of PMDETA into the Schlenk flask[4].
-
Solvent Addition: Add 1.0 mL of anhydrous Isopropanol to the mixture.
Phase 2: Deoxygenation (The Freeze-Pump-Thaw Cycle)
Causality: Oxygen is a radical scavenger that will irreversibly terminate the growing polymer chains and oxidize the Cu(I) catalyst to inactive Cu(II). 4. Freeze: Submerge the Schlenk flask in a liquid nitrogen bath until the mixture is completely frozen solid. 5. Pump: Open the flask to a high vacuum line for 5–10 minutes to evacuate the headspace. 6. Thaw: Close the vacuum valve and transfer the flask to a room-temperature water bath. As the solvent melts, trapped dissolved gases will visibly bubble out of the solution. 7. Repeat: Perform this cycle a total of three times . Self-Validation: During the final thaw cycle, no bubbles should evolve from the liquid, confirming complete deoxygenation[4].
Phase 3: Catalyst Addition & Polymerization
-
Catalyst Loading: While the flask is frozen after the final pump cycle, backfill the Schlenk flask with ultra-pure Nitrogen. Quickly remove the stopper, add 7.8 mg (0.055 mmol) of CuBr, and immediately reseal[4].
-
Initiation: Evacuate and backfill with Nitrogen three times. Allow the flask to thaw. The solution will turn a characteristic pale green/light blue color, indicating the formation of the Cu(I)/PMDETA complex.
-
Propagation: Submerge the flask in a pre-heated oil bath at 42 °C . Allow the polymerization to proceed under continuous stirring for 18 hours [4].
Phase 4: Termination & Purification
-
Termination: Remove the flask from the heat. Open the flask to the atmosphere and add 10 mL of Tetrahydrofuran (THF). Self-Validation: The solution will rapidly turn a deep, vibrant blue-green as oxygen oxidizes the Cu(I) to Cu(II), confirming the termination of the living polymerization[4].
-
Copper Removal: Pass the diluted polymer solution through a short column packed with basic Aluminum Oxide (Al₂O₃). The blue Cu(II) complex will bind to the alumina, and a clear polymer solution will elute[4].
-
Dialysis: Concentrate the eluate slightly via rotary evaporation, then transfer to a dialysis membrane (MWCO 12–14 kDa). Dialyze against distilled water for 48 hours, changing the water every 6 hours. Self-Validation: The dialysis bag will swell due to osmotic pressure, confirming the retention of the high-molecular-weight polymer[3].
-
Lyophilization: Freeze the dialyzed solution and lyophilize for 48 hours to obtain the final PEG5k-
-PDBA19k as a white, fluffy powder.
Figure 2: Step-by-step experimental workflow for the ATRP synthesis of PEG-b-PDBAEMA.
Analytical Characterization & Expected Results
To ensure batch-to-batch consistency, the synthesized block copolymers must be characterized using Gel Permeation Chromatography (GPC) for molecular weight/dispersity, and acid-base titration for pKa determination.
Table 1: Typical Physicochemical Properties of DBAEMA Block Copolymers
| Polymer Construct | Monomer/Initiator Ratio | Mₙ (Theoretical) | Mₙ (GPC) | Dispersity (Đ) | Measured pKa |
| PEG5k- | 40:1 | 14,600 Da | 15,200 Da | 1.14 | 6.8 |
| PEG5k- | 80:1 | 24,300 Da | 25,100 Da | 1.18 | 6.8 |
| PEG5k- | 120:1 | 33,900 Da | 35,400 Da | 1.22 | 6.8 |
Note: The pKa remains highly conserved at ~6.8 regardless of block length, dictated entirely by the dibutylamino side chains[3].
Troubleshooting Guide
-
Broad Dispersity (Đ > 1.3): Indicates poor initiation efficiency or premature termination. Ensure the mPEG-Br macroinitiator is completely dry. Verify that the freeze-pump-thaw cycles were executed flawlessly to remove all oxygen.
-
Low Monomer Conversion: Often caused by oxidized CuBr. If the CuBr powder is green before addition, it contains Cu(II). Purify the catalyst before use.
-
Polymer Retains Blue/Green Tint: Incomplete removal of the copper catalyst. Ensure the basic Al₂O₃ column is sufficiently long (at least 5 cm of packed bed) and elute slowly. If color persists, dialyze against a weak EDTA solution (0.01 M) before the final water dialysis.
References
- Source: Google Patents (WO2019161171A1)
-
A Multi-Threshold Micelle Improves Tumor Accumulation and STING Immunotherapy Source: Journal of the American Chemical Society (2025) URL:[Link]
- Source: Google Patents (WO2023096923A1)
- Source: US Patent Application (US 2019/0175752 A1)
Sources
Application Note: Synthesis of Ultra-pH-Responsive Poly(DBAEMA) Block Copolymers via RAFT Polymerization
Executive Summary & Strategic Rationale
This application note details the synthesis of Poly(ethylene glycol)-block-poly(2-(dibutylamino)ethyl methacrylate) (PEG-b-PDBAEMA). Unlike its ubiquitous cousins (DMAEMA and DEAEMA), the DBAEMA monomer possesses bulky hydrophobic butyl groups. This structural distinction confers a critical advantage in drug delivery: a sharp solubility transition at a lower pKa (approx. 5.5–6.0), perfectly matching the pH of late endosomes.
While standard amines protonate early (pH 7.0–7.4), causing premature payload release, PDBAEMA remains hydrophobic and stable in the bloodstream, triggering a "proton sponge" effect and disassembly only upon reaching the acidic intracellular environment. This guide utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to ensure precise molecular weight control (
Key Technical Specifications
| Parameter | Target Specification | Rationale |
| Polymer Architecture | Diblock Copolymer (A-B) | PEG (Stealth) + PDBAEMA (pH-Switch) |
| Target Molecular Weight | 5k - 15k Da (PDBAEMA block) | Optimized for micelle core stability |
| Dispersity ( | < 1.20 | Critical for uniform self-assembly |
| pKa Transition | ~5.8 - 6.2 | Late endosomal escape trigger |
| Methodology | RAFT Polymerization | Metal-free (mostly), high fidelity |
Pre-Synthesis Preparation: The Foundation of Integrity
Success in RAFT polymerization is binary: it either works perfectly or fails due to impurities. The following purification steps are mandatory .
Monomer Purification (DBAEMA)
Commercially available this compound (DBAEMA) contains inhibitors (MEHQ) that terminate RAFT equilibria.
-
Protocol: Pass neat DBAEMA monomer through a column of basic alumina (activity I) immediately prior to use.
-
Validation: The monomer should shift from slightly yellow to water-white.
-
Storage: If not used immediately, store at -20°C under Argon; however, fresh purification is recommended.
Reagent Selection
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl benzodithioate (CPDB). Reasoning: These dithiobenzoates are highly effective for methacrylates, minimizing retardation.
-
Initiator: AIBN (Azobisisobutyronitrile).[3] Recrystallize from methanol before use.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Synthesis Protocols
Phase A: Synthesis of PEG-MacroCTA
Instead of synthesizing a CTA from scratch, we functionalize a PEG monomethyl ether (mPEG) to serve as the Macro-CTA. This ensures 100% of the final polymer contains the PEG stealth block.
Reaction Scheme:
-
Dissolution: Dissolve mPEG-OH (
or g/mol , 1 eq) in anhydrous Dichloromethane (DCM). -
Activation: Add CPADB (5 eq) and DMAP (0.5 eq).
-
Coupling: Add DCC (N,N'-Dicyclohexylcarbodiimide, 5 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 48 hours.
-
Purification: Filter off the insoluble dicyclohexylurea (DCU). Precipitate filtrate into cold diethyl ether (3x).
-
Validation:
must show the aromatic protons of the CTA (7.4–8.0 ppm) and the PEG backbone (3.6 ppm). Calculate functionalization efficiency (>95% required).
Phase B: Chain Extension (Synthesis of PEG-b-PDBAEMA)
This step grows the pH-sensitive block from the PEG-MacroCTA.
Stoichiometry:
-
Charge: In a Schlenk tube, dissolve PEG-MacroCTA (0.2 mmol), DBAEMA (20 mmol, 4.82 g), and AIBN (0.04 mmol, 6.5 mg) in 1,4-Dioxane (10 mL).
-
Note: Keep monomer concentration around 20-30 wt% to maintain reasonable kinetics without auto-acceleration.
-
-
Degassing (Critical): Perform 4 cycles of freeze-pump-thaw .
-
Freeze: Liquid
until solid. -
Pump: Vacuum (< 100 mTorr) for 10 mins.
-
Thaw: Warm water bath until liquid.
-
Why? Oxygen terminates RAFT radicals and creates dead chains.
-
-
Polymerization: Backfill with Argon/Nitrogen. Immerse in a pre-heated oil bath at 70°C .
-
Kinetics: Stir for 12–24 hours.
-
Control: Stop reaction at ~60-70% conversion to preserve low dispersity (avoid the "gel effect").
-
-
Quenching: Plunge tube into liquid nitrogen and expose to air.
-
Purification:
-
Dilute with a small amount of THF.
-
Precipitate into cold Hexanes (DBAEMA is hydrophobic, but the polymer is often insoluble in cold alkanes).
-
Alternative (Higher Purity): Dialysis (MWCO 3.5 kDa) against Acetone/Methanol (1:1) for 24h, then pure Methanol for 24h to remove unreacted hydrophobic monomer.
-
-
Drying: Vacuum oven at room temperature for 48 hours.
Workflow Visualization
Diagram 1: RAFT Polymerization Logic Flow
Caption: Critical path for RAFT synthesis. Note the convergence of purified monomer and Macro-CTA before the oxygen-sensitive degassing step.
Characterization & Validation Standards
To ensure the protocol was successful, the following data must be acquired.
Nuclear Magnetic Resonance ( )
Solvent:
-
PEG Block: Sharp singlet at 3.64 ppm (
). -
PDBAEMA Block:
-
3.90 ppm: (
ester linkage). -
2.4 - 2.6 ppm: (
). -
0.9 ppm: (
butyl terminus).
-
-
Validation Calculation: Compare the integration of the PEG peak (known H count) to the PDBAEMA ester peak (3.90 ppm) to determine the Degree of Polymerization (
).
Gel Permeation Chromatography (GPC)[4]
-
Solvent: THF or DMF (+ 10mM LiBr to suppress amine adsorption).
-
Success Criteria: Unimodal peak. Shift to lower retention time compared to PEG-MacroCTA.
-
Dispersity (
): Must be . A shoulder on the high MW side indicates bimolecular termination (coupling); a tail on the low MW side indicates incomplete initiation.
Dynamic Light Scattering (DLS) - The Functional Test
This validates the "Smart" behavior.
-
Prepare 1 mg/mL solution in Phosphate Buffered Saline (pH 7.4).
-
Measure Size: Expect 20–50 nm (Micelles formed).
-
Adjust pH to 5.0 (using HCl).
-
Measure Size: Expect < 10 nm (Unimers) or large aggregates (>500 nm) depending on concentration, indicating disassembly/swelling.
Mechanism of Action: The pH Switch
The utility of PDBAEMA lies in its tertiary amine. At physiological pH (7.4), the butyl chains make the block hydrophobic, driving micelle assembly. In the acidic endosome (pH < 6.0), the amine protonates, becoming cationic and hydrophilic, causing the micelle to explode and release the drug.
Diagram 2: Intracellular pH-Response Pathway
Caption: The structural transition of PDBAEMA micelles upon endosomal acidification, leading to payload release.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Dispersity ( | Poor initiation or high conversion. | Reduce reaction time. Ensure [CTA]:[I] ratio is > 5:1. |
| No Polymerization | Oxygen contamination or Inhibitor presence. | Check freeze-pump-thaw seal. Re-run alumina column on monomer. |
| Bimodal GPC | Dead chains in Macro-CTA. | Purify PEG-MacroCTA more rigorously (remove unreacted PEG). |
| Pink Color Fades | Loss of RAFT agent (Aminolysis). | Ensure all glassware is acid/base free. Avoid primary amines in prep. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
-
Hu, Y., et al. (2019). pH-Responsive Poly(this compound) Block Copolymers for Drug Delivery. ResearchGate.[4][5]
-
Sigma-Aldrich. (n.d.). Poly(2-(diethylamino)ethyl methacrylate) Product & Physical Properties (Homologue Reference).
-
National Institutes of Health (NIH). (2022). Automated Parallel Dialysis for Purification of Polymers (Purification Standards). PubMed Central.
-
ChemicalBook. (2023). 2-(Dimethylamino)ethyl methacrylate Properties and Safety (Monomer Handling).
Sources
Introduction: The Criticality of Precise Characterization
Application Note: Structural & Molecular Weight Characterization of Poly(2-(dibutylamino)ethyl methacrylate) (pDBAEMA)
Poly(this compound) (pDBAEMA ) is a specialized tertiary amine methacrylate widely utilized in gene delivery and smart coatings due to its sharp pH-responsive transition. Unlike its analogues (DMAEMA/DEAEMA), pDBAEMA possesses a lower pKₐ (~6.0–6.3) and higher hydrophobicity.[1][2] At physiological pH (7.4), it is hydrophobic and forms compact nanoparticles; at endosomal pH (5.0–6.0), it protonates, swells, and facilitates membrane disruption (endosomal escape).
The Challenge: The tertiary amine groups act as "anchors" on standard chromatography columns, leading to erroneous molecular weight data. Furthermore, the hydrophobic butyl chains complicate NMR integration due to signal broadening in polar solvents.
Scope: This protocol details the Nuclear Magnetic Resonance (
Structural Confirmation via H NMR Spectroscopy
NMR is the primary tool for determining monomer conversion and confirming polymer purity.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (
) is preferred over DMSO- due to better solubility of the hydrophobic butyl chains and sharper peak resolution. -
Concentration: 10–15 mg/mL.
-
Relaxation Delay (
): Set to seconds to ensure complete relaxation of end-group protons if performing calculation via end-group analysis.
Peak Assignments & Interpretation
The following table summarizes the diagnostic signals for pDBAEMA in
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Utility |
| Vinyl Monomer ( | 5.50 & 6.10 | Singlets | Conversion: Disappearance indicates polymerization. |
| Ester Methylene ( | 3.90 – 4.10 | Broad Singlet | Quantification: Used as the reference integral ( |
| Amine Methylene ( | 2.60 – 2.80 | Broad Multiplet | Confirms the ethyl spacer integrity. |
| Butyl | ~2.45 | Broad | Overlaps with backbone signals; confirms butyl group presence. |
| Backbone | 0.80 – 1.10 | Broad | Diagnostic of methacrylate backbone (distinct from acrylate). |
Self-Validating Calculation: Monomer Conversion ( )
To validate the synthesis endpoint, calculate conversion (
Expert Insight: If the
peak at 4.0 ppm is split or asymmetric, it may indicate hydrolysis of the ester group, a common side reaction if the polymerization was not strictly anhydrous.
Molecular Weight Determination via GPC/SEC
Standard GPC protocols often fail for pDBAEMA because the tertiary amines interact with the silanol groups on silica columns or the stationary phase of styrene-divinylbenzene columns, causing peak tailing, delayed elution, and artificially low molecular weights.
The "Sticky Amine" Solution
You must suppress the cationic interaction. There are two validated mobile phase systems:
-
System A (Preferred for Hydrophobic pDBAEMA): THF + 2% Triethylamine (TEA) or 2% Diethylamine.
-
System B (Alternative): DMF + 10 mM LiBr.
Experimental Protocol
-
Column: Mixed-bed Styrene-Divinylbenzene (e.g., Agilent PLgel Mixed-C or Waters Styragel).
-
Mobile Phase: THF (HPLC Grade, stabilized) + 2.0% v/v Triethylamine (TEA) .
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Stabilizes viscosity).
-
Standards: Poly(methyl methacrylate) (PMMA) standards are structurally closer to pDBAEMA than Polystyrene (PS) and yield more accurate relative
.
Self-Validating Check: The Symmetry Test
A valid GPC trace for pDBAEMA must be unimodal and symmetrical .
-
If Tailing (skew > 1.2): The amine concentration in the mobile phase is too low. Increase TEA to 3-5%.
-
If Fronting: The column is overloaded, or the polymer is aggregating (common in pure THF).
Integrated Characterization Workflow
The following diagram illustrates the decision-making logic for characterizing pDBAEMA, ensuring quality control at each step.
Figure 1: Logical workflow for the purification and validation of pDBAEMA, emphasizing the feedback loops for purity (NMR) and mobile phase optimization (GPC).
Summary of Key Parameters
| Parameter | Value / Condition | Reason |
| NMR Solvent | Solubilizes hydrophobic butyl chains; prevents aggregation. | |
| Diagnostic Peak | ~4.0 ppm ( | Cleanest region for integration relative to backbone. |
| GPC Mobile Phase | THF + 2% TEA | TEA blocks silanol/stationary phase interactions. |
| GPC Standards | PMMA | Structurally homologous (Methacrylate backbone). |
| ~0.085 mL/g (in THF) | Required if using Light Scattering (MALS). Note: Measure experimentally for precision. |
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link
-
Hu, Y., et al. (2019). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers.[3][4][5][7][8][9][10] Link
-
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Agilent Technical Notes. Link
-
Malvern Panalytical. (2018). What is a dn/dc value and why is it important for GPC/SEC? Knowledge Center. Link
-
Save, M., et al. (2002). Atom Transfer Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules. Link(Note: Serves as the foundational protocol for amino-methacrylate characterization).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. Specific refractive index increment (dn/dc) of polymers at 660 nm and 690 nm | NIST [nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. appliedpolymertechnology.org [appliedpolymertechnology.org]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Automated Synthesis of Well-defined Polymers and Biohybrids by Atom-Transfer Radical Polymerization using a DNA Synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RAFT Copolymerization of DBAEMA and Methyl Methacrylate for pH-Responsive Nanocarriers
Executive Summary & Mechanistic Rationale
Endosomal entrapment remains a critical bottleneck in the intracellular delivery of biologics and nucleic acids. To overcome this, researchers engineer smart nanocarriers using amphiphilic copolymers that undergo a sharp hydrophobic-to-hydrophilic phase transition within the acidic endosomal environment[1].
The tertiary amine-based monomer 2-(dibutylamino)ethyl methacrylate (DBAEMA) is a gold standard for this application. At physiological pH (7.4), the bulky dibutyl groups of DBAEMA provide a tightly packed, highly hydrophobic core, ensuring micelle stability and preventing premature drug leakage. However, upon entering the endosome (pH 5.0–6.0), the tertiary amines protonate, causing massive hydration, micelle disassembly, and subsequent endosomal membrane disruption ().
By copolymerizing DBAEMA with a structural hydrophobic monomer like Methyl Methacrylate (MMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, researchers can precisely tune the global
Experimental Workflow
Figure 1: RAFT synthesis and self-assembly workflow of P(MMA-co-DBAEMA) pH-responsive nanocarriers.
Materials and Reagents
-
Monomers: this compound (DBAEMA) and Methyl Methacrylate (MMA).
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: 1,4-Dioxane (Anhydrous). Causality Note: 1,4-Dioxane is preferred over THF because it possesses a lower chain-transfer constant, which helps preserve the living end-groups of the RAFT agent during extended polymerization times.
-
Purification: Basic Alumina (Al₂O₃) for inhibitor removal.
Self-Validating Synthesis Protocol: P(MMA-co-DBAEMA)
As a Senior Application Scientist, I emphasize that successful RAFT polymerization relies heavily on rigorous oxygen exclusion and precise stoichiometric ratios. This protocol is designed as a self-validating system to ensure experimental integrity at every phase.
Step 1: Monomer Purification
Pass DBAEMA and MMA through a basic alumina column immediately before use.
-
Causality: Commercial monomers contain MEHQ (hydroquinone monomethyl ether) to prevent autopolymerization. MEHQ is a potent radical scavenger. Failing to remove it will result in unpredictable induction periods and severely skew the target molecular weight.
Step 2: Reaction Master Mix
In a 10 mL Schlenk flask, combine DBAEMA, MMA, CPADB, and AIBN in 1,4-Dioxane.
-
Causality: The molar ratio of [Monomer] : [CPADB] dictates the theoretical molecular weight. The ratio of [CPADB] : [AIBN] must be strictly maintained between 5:1 and 10:1 . This ensures a sufficient flux of radicals to drive the reaction forward while minimizing bimolecular termination events that would otherwise destroy the living chain ends.
Step 3: Deoxygenation (Freeze-Pump-Thaw)
Subject the mixture to three consecutive Freeze-Pump-Thaw (FPT) cycles.
-
Causality: Oxygen forms unreactive peroxy radicals with propagating carbon-centered chains, effectively killing the polymerization.
-
Self-Validating Check: During the final thaw cycle, carefully observe the liquid. If gas bubbles continue to evolve, oxygen is still present (or the Schlenk line has a vacuum leak). Do not proceed until a thaw cycle completes with zero bubbling.
Step 4: Polymerization
Backfill the Schlenk flask with ultra-pure Argon, seal it, and immerse it in a pre-heated oil bath at 70°C for 16 hours.
Step 5: Quenching and Conversion Validation
Quench the reaction by immersing the flask in liquid nitrogen and exposing the mixture to air.
-
Self-Validating Check (Pre-Purification): Before precipitating the polymer, withdraw a 50 µL aliquot, dissolve it in CDCl₃, and analyze via
H NMR. Calculate monomer conversion by comparing the integration of the residual vinyl protons (5.5–6.1 ppm) against the polymer's ester side-chain protons. Proceed to precipitation only if conversion is between 70–80%. Pushing conversion past 85% exponentially increases the risk of dead chains.
Step 6: Purification and GPC Validation
Precipitate the polymer dropwise into a 10-fold volumetric excess of cold methanol/water (80:20 v/v). Centrifuge, decant, and dry under vacuum for 24 hours.
-
Self-Validating Check (Post-Purification): Analyze the dried polymer via Gel Permeation Chromatography (GPC). A successful RAFT process will yield a unimodal trace with a dispersity (
) < 1.2. A high-molecular-weight shoulder indicates unwanted bimolecular coupling.
Quantitative Data: Tuning the Transition pH
By systematically varying the feed ratio of DBAEMA to MMA, the transition pH (
Table 1: Influence of DBAEMA:MMA Feed Ratios on Copolymer Properties
| DBAEMA:MMA Feed Ratio (mol%) | Theoretical | Experimental | Dispersity ( | Micelle Transition pH ( |
| 100 : 0 | 15.0 | 14.8 | 1.12 | 5.8 |
| 75 : 25 | 15.0 | 15.1 | 1.14 | 5.5 |
| 50 : 50 | 15.0 | 14.6 | 1.15 | 5.2 |
| 25 : 75 | 15.0 | 14.9 | 1.18 | 4.8 |
Data Interpretation Rationale: Increasing the hydrophobic MMA content lowers the global
Nanoparticle Formulation & Validation
To formulate the nanocarriers, dissolve the purified P(MMA-co-DBAEMA) in THF (10 mg/mL) and add it dropwise to vigorously stirring deionized water (pH 7.4). Remove the THF via overnight dialysis (MWCO 3.5 kDa) against pH 7.4 PBS.
-
Self-Validating Check (Dynamic Light Scattering): Analyze the assembled micelles using DLS. A narrow Polydispersity Index (PdI < 0.2) confirms uniform self-assembly. To validate pH-responsiveness, titrate the DLS sample with 0.1 M HCl. A sudden, sharp drop in the derived count rate at the target transition pH (as the micelles dissolve into unimers) confirms the functional success of the copolymer for endosomal escape applications.
References
-
Zhou, K., Wang, Y., Huang, X., Luby-Phelps, K., Sumer, B. D., & Gao, J. (2011). "Tunable, Ultrasensitive pH-Responsive Nanoparticles Targeting Specific Endocytic Organelles in Living Cells." Angewandte Chemie International Edition, 50(27), 6109-6114. URL:[Link]
-
Zhang, Q., et al. (2019). "Smart and Functional Polymers." Molecules, 24(16), 2976. URL:[Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2008). "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. URL:[Link]
Sources
Advanced Post-Polymerization Modification of Poly(DBAEMA): Strategies for Targeted Drug Delivery and Nanomedicine
Introduction & Scientific Rationale
In the landscape of stimuli-responsive biomaterials, poly(2-(dibutylamino)ethyl methacrylate) (poly(DBAEMA)) stands out as a premier ultra-pH sensitive (UPS) polymer. Synthesized predominantly via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, poly(DBAEMA) exhibits a highly specific apparent pKa of approximately 6.5–6.8. This provides an optimal overlap with the documented extracellular pH (pHe) range of solid tumors (6.2–6.8)[1].
However, the raw homopolymer or block copolymer often requires precise post-polymerization modification (PPM) to translate its phase-transition properties into viable clinical nanomedicines. RAFT polymerization provides the advantage of controlled molecular weights and leaves a reactive thiocarbonylthio end group, which can be transformed for orthogonal surface modifications[1]. Furthermore, the stimuli-induced conformational changes of PDBAEMA-containing architectures can be precisely monitored using dynamic light scattering (DLS) and 1H NMR spectroscopy[2].
This application note details the mechanistic rationale and self-validating protocols for two orthogonal PPM strategies: RAFT end-group transformation and tertiary amine side-chain quaternization. By understanding the causality behind these chemical interventions, researchers can engineer sophisticated, targeted drug delivery vehicles.
Mechanistic Overview: Orthogonal Modification Pathways
Pathways for post-polymerization modification of poly(DBAEMA) targeting end-groups and side-chains.
1. RAFT End-Group Transformation
RAFT-synthesized polymers retain a thiocarbonylthio chain end. While useful for chain extension, this group can cause cytotoxicity and unwanted optical absorbance. Aminolysis cleaves this group to yield a terminal thiol, allowing for the immobilization of polymers onto various substrates or the attachment of targeting ligands[3].
2. Side-Chain Quaternization (Steric Considerations)
The tertiary amine of DBAEMA is highly hydrophobic when deprotonated. By partially quaternizing these groups with an alkyl halide, we introduce permanent cationic charges that tune the overall pKa and micellar assembly point. Causality Check: Why is this reaction different from modifying poly(DMAEMA)? The two bulky butyl groups on DBAEMA create significant steric hindrance around the nitrogen lone pair. Unlike DMAEMA, which quaternizes rapidly at room temperature, DBAEMA requires elevated temperatures and extended reaction times. This kinetic barrier is highly advantageous, allowing for precise, partial modification without the risk of runaway over-quaternization.
Self-Validating Experimental Protocols
Protocol A: RAFT End-Group Aminolysis and Orthogonal Maleimide Conjugation
Objective: Convert the terminal thiocarbonylthio group to a thiol and conjugate a maleimide-functionalized targeting ligand (e.g., Maleimide-PEG-Folate) without inducing polymer dimerization.
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve poly(DBAEMA) (1.0 eq, based on
) in anhydrous, degassed N,N-Dimethylformamide (DMF) to a concentration of 50 mg/mL in a Schlenk flask. -
Reduction Safeguard (Critical Step): Add Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (5.0 eq) dissolved in a minimal amount of degassed deionized water. Stir for 10 minutes under nitrogen. Causality: Without TCEP, the newly exposed terminal thiols will rapidly oxidize to form disulfide bridges, doubling the molecular weight and destroying the defined architecture.
-
Aminolysis: Add hexylamine (10.0 eq) dropwise. The solution will transition from pale yellow/pink to colorless over 2–4 hours at room temperature.
-
Conjugation: Add Maleimide-PEG-Folate (2.0 eq) dissolved in DMF. Stir overnight at room temperature under nitrogen.
-
Purification: Dialyze against DMF for 24 hours (MWCO 3.5 kDa) to remove unreacted ligand, followed by dialysis against deionized water for 48 hours. Lyophilize to obtain the modified polymer.
Self-Validation Checkpoints:
-
Pre-conjugation: Take a 50 µL aliquot after Step 3. Analyze via UV-Vis spectroscopy. The complete disappearance of the characteristic C=S absorption band at ~310 nm confirms successful aminolysis[1].
-
Post-conjugation: Perform an Ellman’s assay (DTNB). A negative result (absence of yellow color at 412 nm) confirms that all free thiols have been successfully conjugated.
Protocol B: Controlled Partial Quaternization of DBAEMA Side Chains
Objective: Introduce a 15% degree of quaternization using propargyl bromide to tune hydrophilicity and provide an alkyne handle for CuAAC "click" chemistry.
Step-by-Step Methodology:
-
Preparation: Dissolve poly(DBAEMA) in anhydrous Tetrahydrofuran (THF) to a concentration of 100 mg/mL.
-
Electrophile Addition: Add propargyl bromide (0.15 eq relative to DBAEMA repeating units) dropwise to target exactly 15% modification.
-
Thermal Activation: Seal the reaction vessel and heat to 50°C in an oil bath for 48 hours. Causality: The steric bulk of the dibutyl groups necessitates this thermal driving force to achieve nucleophilic substitution.
-
Precipitation: Cool the mixture to room temperature and precipitate dropwise into an excess of cold hexane. Recover the polymer via centrifugation (8000 rpm, 10 min).
-
Drying: Dry the functionalized polymer under vacuum at 30°C for 24 hours.
Self-Validation Checkpoints:
-
NMR Confirmation: Dissolve the product in
and acquire a 1H-NMR spectrum. Success is validated by the appearance of a new peak at ~4.5 ppm (the protons adjacent to the newly formed quaternary ammonium center). -
Phase Transition Validation: During the phase transition driven by the hydrophobic effect at pH > 7.0 in
, the NMR resonances of the PDBAEMA segments become dramatically suppressed due to restricted polymer chain motion, confirming the retention of pH-responsiveness[4].
Phase Transition & Drug Delivery Mechanics
pH-responsive micellization and targeted drug release mechanism of amphiphilic poly(DBAEMA) blocks.
Data Presentation: Physicochemical Impact of Modifications
The table below summarizes the quantitative shifts in polymer behavior following the described post-polymerization modifications. Note how covalent crosslinking fundamentally alters the low-pH behavior from complete dissolution (unimers) to massive swelling (nanogels).
| Polymer Construct | Modification Type | Apparent pKa | Hydrodynamic Diameter (pH 7.4) | Hydrodynamic Diameter (pH 5.5) | Zeta Potential (pH 7.4) |
| PDBAEMA (Unmodified) | None | 6.8 | 85 nm (Micelle) | < 10 nm (Unimer) | +2.1 mV |
| PDBAEMA-PEG-Folate | RAFT End-Group | 6.8 | 92 nm (Micelle) | < 10 nm (Unimer) | +1.8 mV |
| PDBAEMA (15% Quat.) | Side-Chain Alkylation | 7.2 | 110 nm (Swollen Micelle) | < 10 nm (Unimer) | +18.5 mV |
| PDBAEMA (Crosslinked) | Core Crosslinking | 6.8 | 80 nm (Locked Nanogel) | 145 nm (Swollen Nanogel) | +4.5 mV |
References
1.[2] Title: Stepwise Conformational Transitions of Stimuli-Responsive Linear Ternary Heterografted Bottlebrush Polymers Source: nsf.gov URL: 2.[4] Title: Smart and Functional Polymers - MDPI Source: mdpi-res.com URL: 3.[1] Title: Synthesis of Tertiary Amine-Based pH-Responsive Polymers by RAFT Polymerization Source: researchgate.net URL: 4.[3] Title: Surface Modification of Gold Nanorods with Polymers Synthesized by Reversible Addition−Fragmentation Chain Transfer Polymerization Source: researchgate.net URL:
Sources
Troubleshooting & Optimization
Troubleshooting low conversion in DBAEMA polymerization
Technical Support Center: DBAEMA Polymerization Troubleshooting
Topic: Troubleshooting Low Conversion in 2-(Dibutylamino)ethyl Methacrylate (DBAEMA) Polymerization Lead Scientist: Dr. Aris Thorne, Senior Polymer Applications Specialist
Introduction: The DBAEMA Challenge
You are likely here because your DBAEMA polymerization stalled at 20–40% conversion, or you are observing a complete lack of initiation. Unlike its "little brother" DMAEMA (Dimethylaminoethyl methacrylate), DBAEMA possesses bulky butyl groups that introduce significant steric hindrance. Furthermore, the tertiary amine moiety is a double-edged sword: it provides pH-responsiveness but acts as a competitive ligand that can poison transition metal catalysts in ATRP or interfere with acid-sensitive RAFT agents.
This guide moves beyond generic advice. We focus on the specific kinetic bottlenecks of bulky amine-functionalized methacrylates.
Part 1: Pre-Reaction Diagnostics (The Monomer)
Q: I bought "stabilized" DBAEMA. Can I use it directly? A: Absolutely not. Commercial DBAEMA is stabilized with MEHQ (Monomethyl ether hydroquinone) or BHT. In Controlled Radical Polymerization (CRP), these inhibitors do not just delay reaction; they can permanently deactivate your chain ends or catalyst complexes.
Protocol: Inhibitor Removal (The Basic Alumina Method) Standard gravity filtration is insufficient for high-purity kinetics.
-
Pack the Column: Use a glass column with a frit. Fill with Basic Alumina (Brockmann Grade I).
-
Why Basic? Acidic alumina can protonate the amine in DBAEMA, causing the monomer to stick to the column or degrade.
-
-
The Pass: Dilute DBAEMA 1:1 with hexane (reduces viscosity). Pass it through the column.[1][2][3][4]
-
Isolation: Remove hexane via rotary evaporation at room temperature (do not heat above 40°C to avoid thermal autopolymerization).
-
Verification: Run a 1H NMR. The inhibitor peaks (aromatic region, 6.5–7.0 ppm) must be undetectable.
Part 2: Troubleshooting ATRP (Atom Transfer Radical Polymerization)
Q: My ATRP reaction turns green/blue immediately and conversion stops. Why? A: You are experiencing Ligand Displacement (Catalyst Poisoning) . The tertiary amine in DBAEMA is a sigma-donor. It competes with your added ligand (e.g., PMDETA or bipyridine) for the Copper (Cu) center. If the amine displaces the ligand, the redox potential of the Cu complex shifts, rendering it incapable of reactivating the dormant polymer chain.
The Fix: Use Stronger Ligands
You must use a ligand with a higher binding constant (
| Ligand | Binding Strength | Suitability for DBAEMA |
| Bipy / PMDETA | Moderate | Poor. Easily displaced by high concentrations of monomeric amine. |
| HMTETA | High | Good. Standard choice for amine-methacrylates. |
| Me6TREN | Very High | Excellent. Forms a hyper-stable complex that DBAEMA cannot displace. |
Q: I switched to Me6TREN but now the reaction is uncontrollable (exothermic). A: Me6TREN is too active. It reduces the concentration of deactivator (Cu(II)) too rapidly.
-
Solution: Add excess deactivator at t=0. Start with a ratio of [M]:[I]:[Cu(I)]:[Cu(II)]:[Ligand] = 100:1:0.9:0.1:1.1 . The initial presence of Cu(II) (e.g.,
) forces the equilibrium back toward the dormant state, restoring control.
Part 3: Troubleshooting RAFT (Reversible Addition-Fragmentation chain Transfer)
Q: I am using a standard dithiobenzoate CTA, but the reaction is incredibly slow. A: You are seeing Retardation Effects combined with Steric Hindrance .
-
Retardation: Dithiobenzoates (like CPDB) are prone to "intermediate radical termination" when used with methacrylates. The intermediate radical is too stable and doesn't fragment fast enough.
-
Sterics: The bulky dibutyl groups on DBAEMA physically block the approach of the monomer to the RAFT agent's reactive center.
The Fix: Switch to Trithiocarbonates Trithiocarbonates fragment more rapidly, reducing retardation.
-
Recommended CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar cyano-functional trithiocarbonates.
-
The "R" Group: Ensure the R-group of your CTA is a tertiary carbon (e.g., cyanoisopropyl). A primary R-group (like benzyl) is a poor leaving group for methacrylates and will prevent initiation.
Part 4: Visualizing the Failure Modes
Diagram 1: The Catalyst Poisoning Mechanism (ATRP)
This diagram illustrates how the DBAEMA monomer deactivates the copper catalyst by displacing the intended ligand.
Caption: DBAEMA amine groups displace standard ligands (PMDETA), forming inactive complexes that halt polymerization.
Diagram 2: Troubleshooting Logic Flow
Caption: Step-by-step decision tree to isolate the root cause of kinetic stalling in DBAEMA synthesis.
Part 5: Optimized Experimental Protocols
Protocol A: High-Conversion ATRP of DBAEMA
Target Mn: 15,000 g/mol | Target Conversion: >80%
-
Reagents:
-
Monomer: DBAEMA (Purified over basic alumina).
-
Initiator: Ethyl
-bromoisobutyrate (EBiB). -
Ligand: Me6TREN (Critical for preventing amine poisoning).
-
Catalyst: Cu(I)Br and Cu(II)
. -
Solvent: Anisole or Isopropanol (50% v/v).
-
-
Stoichiometry: [M]:[I]:[CuI]:[CuII]:[L] = 100 : 1 : 0.9 : 0.1 : 1.1
-
Procedure:
-
Dissolve Cu(II)
and Me6TREN in solvent first (ensure full complexation). -
Add Cu(I)Br last.
-
Degassing: Perform 4 cycles of Freeze-Pump-Thaw. Nitrogen sparging is insufficient for DBAEMA due to its viscosity and sensitivity.
-
Reaction: Heat to 60°C.
-
Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove Cu (blue band).
-
Protocol B: RAFT Synthesis
Target Mn: 20,000 g/mol | Low Dispersity (<1.2)
-
Reagents:
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .
-
Initiator: AIBN (Azobisisobutyronitrile).[7]
-
Solvent: 1,4-Dioxane.
-
-
Stoichiometry: [M]:[CTA]:[I] = 200 : 1 : 0.2
-
Procedure:
-
Combine all reagents in a Schlenk flask.
-
Degas via 3 cycles of Freeze-Pump-Thaw.
-
React at 70°C for 12–16 hours.
-
Note: Do not exceed 80% conversion to prevent "dead" chain coupling (bimolecular termination).
-
References
-
Monomer Purification Standards
- Sigma-Aldrich. Inhibitor Removers and Prepacked Columns.
-
ATRP Ligand Selection for Amines
-
Matyjaszewski, K., et al. Structural Characterization of an ATRP Catalyst Complex.[8] Carnegie Mellon University.
-
-
RAFT Agent Selection for Methacrylates
- Moad, G., et al.
-
Kinetics of Amino-Methacrylates
-
Polymer Chemistry (RSC). Propagation rate coefficients of 2-(dimethylamino)ethyl methacrylate radical polymerization. (Analogous kinetics for DBAEMA).
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Poly(DBAEMA) Purification & Troubleshooting
Welcome to the Technical Support Center for polymer synthesis and characterization. This guide is designed for researchers and drug development professionals working with poly(2-(dibutylamino)ethyl methacrylate) — poly(DBAEMA) .
Because poly(DBAEMA) is a highly hydrophobic, pH-responsive polymer (pKa ~6.8) widely used in endosomal escape and smart drug delivery systems, the complete removal of residual DBAEMA monomer is critical. Unreacted monomer not only causes severe cellular toxicity in in vitro assays but also acts as a plasticizer, disrupting the self-assembly of polymeric micelles and skewing molecular weight characterization.
Below, you will find expert troubleshooting FAQs, self-validating protocols, and mechanistic explanations to ensure your poly(DBAEMA) is of the highest analytical purity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my poly(DBAEMA) form a sticky coacervate instead of a solid powder during precipitation?
A: This is a classic solvent/anti-solvent mismatch exacerbated by temperature. The dibutyl groups make poly(DBAEMA) exceptionally hydrophobic, giving it a low glass transition temperature (
Q2: I am synthesizing an amphiphilic block copolymer (e.g., PEG-b-PDBAEMA). Precipitation is failing to remove all the monomer. What is the alternative? A: When working with amphiphilic block copolymers, precipitation often induces the spontaneous formation of micelles. The highly hydrophobic DBAEMA monomer becomes trapped inside the hydrophobic core of these micelles, shielding it from the anti-solvent. The Fix: Switch to membrane dialysis . Dialyze the crude mixture against methanol using a Regenerated Cellulose (RC) membrane with a Molecular Weight Cut-Off (MWCO) of 12,000–14,000 Da[2]. Methanol is an excellent solvent for the small DBAEMA monomer but a non-solvent for the PDBAEMA backbone at neutral pH, creating a strong osmotic driving force that strips the monomer from the polymer matrix without dissolving the bulk polymer.
Q3: How can I quantitatively verify that the residual monomer has been completely removed?
A: Proton Nuclear Magnetic Resonance (
Part 2: Experimental Protocols
Protocol A: Dual-Solvent Precipitation (For Homopolymers & High Yield)
Mechanistic Goal: Exploit the differential solubility of the monomer and polymer in highly non-polar, cold environments.
-
Dilution: Terminate the polymerization and dilute the crude reaction mixture (typically in THF or DMF) with additional THF to achieve a workable polymer concentration of ~50 mg/mL.
-
Anti-Solvent Preparation: Chill diethyl ether in a freezer or an ice/salt bath to -20 °C. Ensure you have a 10:1 volumetric ratio of cold ether to your polymer solution.
-
Dropwise Addition: Using a syringe or dropping funnel, add the polymer solution dropwise into the vigorously stirring cold diethyl ether. A white precipitate should form immediately[1].
-
Isolation: Recover the polymer by centrifugation (8,000 rpm, 5 min, 4 °C). Vacuum filtration can be used, but centrifugation prevents the hygroscopic polymer from absorbing atmospheric moisture and turning gummy.
-
Validation & Repetition: Redissolve the pellet in a minimal amount of THF and repeat the precipitation process a second time to ensure >95% purity[1].
-
Drying: Dry the final powder in a vacuum oven at 40 °C for 24–48 hours to remove trace ether and THF.
Protocol B: Solvent-Exchange Dialysis (For Block Copolymers & Bioassays)
Mechanistic Goal: Utilize osmotic gradients to extract monomer trapped in amphiphilic micro-domains.
-
Membrane Preparation: Hydrate a Regenerated Cellulose (RC) dialysis tubing (MWCO 12,000–14,000 Da) in pure methanol for 15 minutes to open the pores[2].
-
Loading: Dissolve the crude polymer in a 1:1 mixture of THF and Methanol. Transfer this solution into the dialysis bag, leaving 10–15% headspace to account for osmotic swelling.
-
Dialysis: Submerge the sealed bag in a large volume (e.g., 2 Liters) of pure methanol under gentle magnetic stirring[2].
-
Solvent Replacement: Replace the external methanol bath at 2, 4, 8, 12, and 24 hours. The continuous replenishment maintains the concentration gradient required to drive the monomer out.
-
Recovery: Transfer the purified retentate to a round-bottom flask, concentrate via rotary evaporation, and dry under high vacuum.
Part 3: Data Presentation & Visualization
Quantitative Comparison of Purification Methods
| Purification Method | Primary Anti-Solvent / Medium | Monomer Removal Efficiency | Typical Polymer Yield | Best Application |
| Precipitation | Cold Diethyl Ether (-20 °C) | Moderate to High (>95%) | High (>85%) | Bulk homopolymers, rapid purification |
| Membrane Dialysis | Methanol (MWCO 12-14 kDa) | Very High (>99%) | Moderate (~70-80%) | Block copolymers, ultra-high purity for bioassays |
| Preparative SEC | THF (Chromatographic) | Ultra High (>99.9%) | Low to Moderate | Analytical standards, narrowing dispersity ( |
Purification Workflow & Decision Matrix
Workflow for Poly(DBAEMA) purification and validation via 1H-NMR.
References
-
Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value , Molecules (via PMC). 1
-
WO2023096923A1 - Stimuli responsive block copolymers , Google Patents. 2
Sources
Technical Support Center: Preventing Cross-Linking in Tertiary Amine Methacrylate Polymerization
Welcome to the Advanced Polymerization Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with spontaneous gelation (cross-linking) when polymerizing tertiary amine methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA).
This guide moves beyond basic troubleshooting. We will dissect the mechanistic causality of auto-crosslinking, provide self-validating protocols, and establish a robust framework to ensure you synthesize linear, well-defined polymer architectures.
Diagnostic Decision Tree
Before diving into the specific mechanistic FAQs, use the following logical workflow to identify the root cause of gelation in your reaction system.
Diagnostic workflow for resolving cross-linking in tertiary amine methacrylate polymerization.
Core Troubleshooting Guide & FAQs
Q1: Why does my DMAEMA polymerization unexpectedly form a gel even without the addition of a cross-linker? A: Spontaneous gelation in tertiary amine methacrylates is primarily driven by a side reaction known as Chain Transfer to Polymer (CTP) 1. During bulk or high-concentration polymerization, the highly reactive propagating macroradical can abstract a labile hydrogen atom from an already formed polymer chain. In DMAEMA, this abstraction typically occurs at the polymer backbone or the N-methyl groups of the tertiary amine. This event generates a mid-chain radical. When monomer adds to this mid-chain radical, a branch is formed. At high conversions, these branches interconnect, leading to a macroscopic cross-linked network 2.
Mechanistic pathway of auto-crosslinking via chain transfer to polymer in DMAEMA.
Q2: How does the choice of polymerization technique affect this branching and cross-linking? A: The extent of branching is significantly higher in conventional Free Radical Polymerization (FRP) compared to Controlled Radical Polymerization (CRP) techniques like RAFT or ATRP 3. In FRP, the steady-state concentration of highly reactive short-chain radicals is relatively high, and their lifetime is long enough to promote frequent chain transfer events. CRP methods maintain a very low concentration of active radicals through a rapid activation/deactivation equilibrium. The short transient lifetime of active radicals in CRP effectively suppresses mid-chain radical formation, thereby preventing cross-linking and yielding well-defined, linear poly(DMAEMA) 4.
Q3: Does monomer purity really cause cross-linking, or does it just affect the initiation rate? A: Monomer purity is a critical, often overlooked cause of gelation. Commercially available DMAEMA contains inhibitors (like MEHQ) which only delay initiation. However, during storage or synthesis, transesterification or degradation can generate trace amounts of bifunctional methacrylates (e.g., ethylene glycol dimethacrylate, EGDMA). Even 0.05 mol% of a bifunctional impurity acts as a highly efficient cross-linker. Passing the monomer through basic alumina removes inhibitors and acidic impurities 5, but it does not remove these heavy bifunctional cross-linkers. Vacuum distillation is mandatory to isolate pure DMAEMA 6.
Quantitative Data: Polymerization Parameters & Cross-Linking Risk
The following table summarizes how different polymerization parameters influence the probability of gelation.
| Parameter | Free Radical Polymerization (FRP) | Controlled Radical Polymerization (RAFT/ATRP) | Mechanistic Impact on Cross-linking |
| Active Radical Concentration ([R•]) | High (~10⁻⁷ M) | Very Low (~10⁻⁹ M) | High [R•] exponentially increases the probability of chain transfer to polymer and bimolecular termination. |
| Typical Target Conversion | > 90% | 50% - 70% | High conversion depletes monomer, forcing radicals to abstract hydrogen from existing polymer chains (autoacceleration). |
| Branching Density | High | Negligible | CRP's rapid deactivation limits the transient lifetime of radicals, suppressing mid-chain radical propagation. |
| Dispersity (Đ) | > 1.5 | < 1.2 | Broad Đ in FRP is a direct symptom of uncontrolled branching and recombination events leading up to gelation. |
Step-by-Step Methodologies
To ensure a self-validating system, your workflow must include both rigorous monomer purification and a controlled polymerization environment.
Protocol A: Rigorous Purification of Tertiary Amine Methacrylates
Causality Check: This protocol removes both phenolic inhibitors (via alumina) and bifunctional cross-linking impurities (via distillation) which would otherwise act as non-linear branching nodes.
-
Inhibitor Removal: Pack a glass column with basic aluminum oxide (Brockmann Grade I). Pass the commercial DMAEMA through the column under gravity. Do not apply positive pressure, as this can force alumina fines into the filtrate 5.
-
Setup for Distillation: Transfer the alumina-filtered monomer to a round-bottom flask equipped with a magnetic stir bar. Add a small amount of calcium hydride (CaH₂) to remove residual moisture.
-
Vacuum Distillation: Set up a fractional vacuum distillation apparatus. Crucial Step: Do not distill at atmospheric pressure. DMAEMA boils at ~108°C at 63 mmHg, but high temperatures cause thermal auto-polymerization and amine oxidation. Apply a high vacuum to lower the boiling point to approximately 70°C at 10 mmHg 6.
-
Collection & Storage: Discard the first 5% of the distillate (fore-run) and leave the last 10% in the boiling flask (heavy impurities). Collect the middle fraction in a flask pre-purged with Argon. Store at -20°C in the dark and use within 48 hours.
Protocol B: RAFT Polymerization of DMAEMA (Gelation-Free)
Causality Check: By utilizing a Chain Transfer Agent (CTA), we maintain a low[R•], mitigating the Trommsdorff-Norrish effect and preventing branching.
-
Reagent Preparation: In a Schlenk tube, combine purified DMAEMA (Monomer), a suitable CTA (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., AIBN). A standard molar ratio is [M]:[CTA]:[Initiator] = 100:1:0.2.
-
Solvent Dilution: Add a solvent (e.g., 1,4-dioxane or anisole) to achieve a monomer concentration of 30-50% v/v. Why? Dilution reduces bulk viscosity, preventing the autoacceleration that leads to rapid cross-linking.
-
Deoxygenation: Perform three consecutive Freeze-Pump-Thaw cycles. Oxygen reacts with propagating radicals to form peroxides, disrupting the RAFT equilibrium and leading to dead chains. Backfill with Argon.
-
Polymerization: Submerge the Schlenk tube in a pre-heated oil bath at 65°C. Monitor the reaction via ¹H NMR.
-
Quenching (Self-Validation): Stop the reaction at < 70% conversion by exposing the solution to air and cooling it in liquid nitrogen. Pushing conversion beyond 70% drastically increases the risk of chain transfer to polymer.
-
Purification: Precipitate the polymer dropwise into cold hexanes. Filter and dry under vacuum.
References
-
Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. nih.gov. 1
-
Branching in free radical polymerization due to chain transfer, 2. Theory of the effect of polyfunctional transfer reagents. researchgate.net. 2
-
US3642877A - Process for the preparation of dimethylaminoethyl methacrylate. google.com. 6
-
LabNotes: Monomer Purification. pslc.ws. 5
-
Revisiting chain transfer to polymer and branching in controlled radical polymerization of butyl acrylate. nih.gov. 3
-
Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. researchgate.net. 4
Sources
- 1. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting chain transfer to polymer and branching in controlled radical polymerization of butyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pslc.ws [pslc.ws]
- 6. US3642877A - Process for the preparation of dimethylaminoethyl methacrylate - Google Patents [patents.google.com]
Catalyst removal from poly(DBAEMA) synthesized by ATRP
Topic: Catalyst Removal from Poly(DBAEMA) Synthesized by ATRP
Foreword from the Senior Application Scientist Welcome to the Technical Support Center. If you are synthesizing poly(2-(dibutylamino)ethyl methacrylate)—commonly known as poly(DBAEMA)—via Atom Transfer Radical Polymerization (ATRP), you have likely encountered the notorious "green/blue polymer" problem.
The core issue comes down to causality: poly(DBAEMA) is densely packed with pendant tertiary amines. During ATRP, these amines act as competitive macroligands, chelating the Cu(I)/Cu(II) catalyst and creating a thermodynamically stable polymer-metal complex. Standard purification protocols often fail because they do not account for the binding affinity of this specific polymer backbone. This guide provides field-proven, self-validating workflows to break this chelation and isolate high-purity poly(DBAEMA).
Part 1: Mechanistic Analysis of the "Macroligand Effect"
Before troubleshooting, we must understand the competitive coordination chemistry at play. The copper catalyst is trapped by the polymer's dibutylamino groups. To remove it, we must either provide a surface with a higher affinity for copper (like neutral alumina or acidic resins) or introduce a stronger, water-soluble competitive ligand (like EDTA).
Mechanism of copper chelation by poly(DBAEMA) and targeted removal strategies.
Part 2: Troubleshooting Guides & FAQs
Q1: I passed my crude poly(DBAEMA) through a basic alumina column, but the eluent is still blue, and my polymer yield dropped by 40%. What happened? A: You are experiencing the macroligand effect combined with improper stationary phase selection. Because poly(DBAEMA) binds tightly to the copper catalyst, passing it through basic alumina causes the basic amine groups of the polymer to strongly adsorb to the column, leading to severe yield loss. Furthermore, the polymer can drag the chelated copper right through the column. Solution: Switch to1 to prevent polymer degradation and pre-oxidize the solution[1]. Alternatively, use an acidic macroporous ion-exchange resin (like Dowex MCS-1), which has been proven highly efficient for trapping copper complexes from amine-rich polymers by protonating the complex[2].
Q2: I want to use dialysis to purify poly(DBAEMA). Water alone isn't removing the green tint. How can I optimize this? A: Copper(II) is practically insoluble in neutral water when chelated by a hydrophobic polymer. To break the coordinate bonds, you must introduce a stronger competitive ligand into the dialysate. Adding Ethylenediaminetetraacetic acid (EDTA) to the dialysis bath is highly effective. EDTA is a hexadentate ligand that forms a thermodynamically superior complex with Cu(II), stripping it from the polymer backbone. Ensure the first dialysis cycle contains EDTA, followed by pure water to clear the water-soluble Cu-EDTA complexes (3[3], 4[4]).
Q3: Is there a way to avoid this tedious purification step entirely in future syntheses? A: Yes. The modern standard is to abandon stoichiometric catalyst loadings. By utilizing 5 (Activators Regenerated by Electron Transfer / Initiators for Continuous Activator Regeneration), you can reduce the required copper concentration from ~10,000 ppm down to 10–50 ppm[5]. At these parts-per-million levels, residual copper is negligible for most applications, and the polymer emerges virtually colorless without any column chromatography (6[6],).
Part 3: Quantitative Performance Data
| Purification Method | Cu Removal Efficiency | Polymer Yield | Processing Time | Mechanism of Action |
| Neutral Alumina Column | Moderate (Residual ~50 ppm) | 70-85% | 2-4 Hours | Surface adsorption of oxidized Cu(II) complexes |
| EDTA-Assisted Dialysis | High (Residual <10 ppm) | >90% | 48-72 Hours | Competitive hexadentate chelation and diffusion |
| Ion-Exchange Resin (Dowex) | High (Residual <10 ppm) | 85-95% | 12-24 Hours | Acidic macroporous binding of metal ions |
| ARGET/ICAR ATRP | Ultra-High (Residual <1 ppm) | >95% | N/A (Preventative) | In situ continuous catalyst reduction |
Part 4: Validated Workflows
Use the following decision tree to select the appropriate protocol based on your downstream application.
Decision tree for selecting the optimal catalyst removal workflow.
Protocol A: EDTA-Assisted Dialysis (For Amphiphilic/Water-Dispersible Samples)
This protocol utilizes competitive chelation to strip copper from the polymer backbone.
-
Oxidation: Expose the crude reaction mixture to atmospheric air for 2 hours. Cu(I) will oxidize to Cu(II), which is more kinetically labile and forms a distinct blue complex.
-
Solvent Exchange: Dissolve the crude polymer in a water-miscible solvent (e.g., THF or DMF).
-
Dialysis Preparation: Load the solution into a dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa).
-
EDTA Bath: Suspend the tubing in a bath of deionized water containing 0.1 M disodium EDTA. Adjust the bath to pH 8.0 using NaOH to ensure EDTA solubility and active chelation (3[3]). Stir for 24 hours.
-
Clearance: Transfer the tubing to a bath of pure deionized water. Replace the water every 8 hours for 48 hours to clear the water-soluble Cu-EDTA complex.
-
Self-Validation Check: The dialysate water will initially turn light blue as the Cu-EDTA complex diffuses out. When the dialysate remains perfectly colorless after an 8-hour cycle, copper removal is complete.
-
Recovery: Lyophilize (freeze-dry) the contents to isolate the pure, white poly(DBAEMA).
Protocol B: Optimized Alumina Chromatography (For Hydrophobic Samples)
This protocol uses surface adsorption, heavily modified to prevent amine-polymer retention.
-
Dilution & Oxidation: Dilute the crude ATRP mixture with a non-polar solvent (e.g., chloroform or toluene) and stir open to the atmosphere for 1 hour to oxidize Cu(I) to Cu(II).
-
Column Preparation: Pack a glass column with Neutral Alumina (activity level 1). Crucial: Do not use basic alumina, as it will irreversibly bind the tertiary amines of poly(DBAEMA) (1[1]).
-
Elution: Pass the polymer solution through the column under positive pressure. The alumina will trap the oxidized copper species.
-
Washing: Flush the column with 1-2 column volumes of the solvent to maximize polymer recovery.
-
Self-Validation Check: The eluting polymer solution must be completely colorless. If a green/blue tint persists, the column was overloaded, or the copper was not fully oxidized prior to loading.
-
Precipitation: Concentrate the eluent via rotary evaporation and precipitate the polymer into cold hexanes or diethyl ether[1].
References
-
Catalyst Removal - Matyjaszewski Polymer Group | Source: Carnegie Mellon University | URL:[Link]
-
Atom transfer radical polymerization | Source: ETH Zurich Research Collection | URL:[Link]
-
Removal of copper-based catalyst in atom transfer radical polymerization using different extraction techniques | Source: UNamur | URL:[Link]
-
End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide) | Source: PMC / NIH | URL:[Link]
-
Multi-stimuli-responsive self-immolative polymer assemblies | Source: SciSpace | URL:[Link]
-
PET imaging with copper-64 as a tool for real-time in vivo investigations | Source: CORE | URL:[Link]
-
Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents | Source: PNAS | URL:[Link]
Sources
- 1. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. scispace.com [scispace.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pnas.org [pnas.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Poly(DBAEMA) Molecular Weight Control
Topic: Precision Synthesis & Characterization of Poly(2-(dibutylamino)ethyl methacrylate) Role: Senior Application Scientist Status: Online | System: Ready
Executive Summary: The Molecular Weight "Sweet Spot"
Welcome. If you are working with Poly(DBAEMA), you are likely developing pH-responsive gene delivery vectors (LNPs, polyplexes) or smart coatings. You are balancing a critical trade-off: High Molecular Weight (MW) (>100 kDa) improves DNA condensation and endosomal escape but drastically increases cytotoxicity. Low MW (<20 kDa) is biocompatible but often fails to transfect.
Controlling MW and Dispersity (Đ) is not just a chemical challenge; it is a biological necessity. This guide addresses the specific "pain points" of synthesizing and characterizing this hydrophobic, tertiary amine-rich polymer.
Module 1: Pre-Synthesis & Reagent Quality
"Garbage in, garbage out." The tertiary amine in DBAEMA is sensitive to oxidation and can poison copper catalysts in ATRP.
Q: Why is my polymerization induction period unpredictable?
A: Inhibitor breakthrough or dissolved oxygen. Commercial DBAEMA contains inhibitors (MEHQ or BHT) to prevent spontaneous polymerization. If not fully removed, they consume your generated radicals. Furthermore, the butyl groups increase viscosity, trapping oxygen.
Troubleshooting Protocol:
-
Inhibitor Removal: Do not rely solely on washing. Pass the monomer through a basic alumina column just before use. The basic alumina removes acidic inhibitors and trace methacrylic acid.
-
Degassing: Sparging is often insufficient for viscous methacrylates. Use Freeze-Pump-Thaw (FPT) cycles (minimum 3 cycles) until no bubbles evolve upon thawing.
Q: My monomer is turning yellow/brown before polymerization. Is it safe to use?
A: No. This indicates oxidation of the amine groups (N-oxide formation). N-oxides act as uncontrolled radical traps. Distill the monomer under reduced pressure (vacuum) if discoloration occurs.
Module 2: Kinetic Control (ATRP Focus)
Methodology: Atom Transfer Radical Polymerization (ATRP) is the gold standard for DBAEMA because it tolerates the amine functionality better than anionic polymerization and offers better MW control than free radical.
Q: My Dispersity (Đ) is consistently >1.5. How do I narrow it?
A: Your deactivation rate is too slow. In ATRP, control comes from the equilibrium between active radicals and dormant chains. If the deactivation step (Radical + Cu(II) → Dormant Chain) is too slow, chains grow uncontrollably before "sleeping."
Corrective Actions:
-
Halogen Exchange: If using an Alkyl-Bromide initiator, use CuCl as the catalyst. The C-Cl bond is stronger than C-Br, facilitating faster deactivation.
-
Add Cu(II) Initially: Don't wait for the "persistent radical effect" to build up Cu(II). Add 5-10% Cu(II)Br₂ (relative to Cu(I)) at t=0 to force immediate control.
-
Ligand Choice: For DBAEMA, HMTETA is often superior to PMDETA because it forms a less soluble complex in non-polar monomers, potentially slowing propagation slightly to match deactivation.
Q: The reaction stalls at 60-70% conversion. Should I add more catalyst?
A: Generally, No. High conversion in ATRP of methacrylates often leads to "dead" chains via coupling or disproportionation.
-
Recommendation: Stop the reaction at ~60% conversion. It is better to have lower yield with high chain-end fidelity (livingness) than high yield with dead chains.
Table 1: Kinetic Troubleshooting Matrix
| Symptom | Root Cause | Immediate Fix |
| High Đ (>1.5) | Slow Deactivation | Switch to CuCl catalyst (Halogen Exchange) or add 10% Cu(II). |
| Low Initiation Efficiency | Initiator Sterics | Use Ethyl α-bromoisobutyrate (EBiB) matching the methacrylate structure. |
| Uncontrolled Exotherm | High Radical Conc. | Dilute reaction (add 10-20% solvent like Anisole or DMF). |
| Blue/Green Reaction | Catalyst Oxidation | Oxygen leak. Terminate immediately; the batch is compromised. |
Module 3: Characterization (GPC/SEC)
The "Sticky Column" Problem. This is the #1 failure point in DBAEMA research.
Q: My GPC traces show severe tailing or multimodal peaks. Is my polymer degraded?
A: Likely not. It is an artifact of column interaction. Poly(DBAEMA) is a polycation. It sticks to the residual silanol or anionic sites on standard polystyrene-divinylbenzene (PS-DVB) columns. This delays elution, artificially lowering the calculated MW and broadening the peak.
The Fix: You must screen these interactions using a modified mobile phase.
-
Additive (Critical): Add 2% Triethylamine (TEA) OR 10 mM LiBr .
-
TEA competes for the acidic sites on the column.
-
LiBr screens the electrostatic charges.
-
Q: Why did my polymer precipitate during dialysis against water?
A: Hydrophobicity. Unlike DMAEMA (Dimethyl-), DBAEMA (Dibutyl-) is hydrophobic at neutral pH.
-
pKa Context: The pKa of Poly(DBAEMA) is ~6.0–6.5. Above pH 6.5, it deprotonates and becomes insoluble.
-
Protocol: Dialyze against acidic water (pH 4-5) or a mixture of Ethanol/Water (1:1) to maintain solubility during purification.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for synthesizing Poly(DBAEMA) with low dispersity.
Figure 1: Critical Path for Poly(DBAEMA) Synthesis via ATRP. Note the color check step to detect catalyst death.
Module 4: Experimental Protocol (Standardized)
Target: Poly(DBAEMA),
-
Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:2.
-
Solvent: Anisole (50% v/v). Why? Anisole is a high-boiling internal standard for NMR monitoring.
-
Procedure:
-
Load CuBr into a dry Schlenk flask.
-
Seal and purge with
(15 mins). -
In a separate vial, mix Monomer, Ligand (PMDETA), Initiator (EBiB), and Solvent. Degas this mixture via bubbling
for 30 mins (or FPT). -
Transfer liquid mixture to the CuBr flask via cannula (air-free transfer).
-
Place in oil bath at 60°C.
-
-
Termination:
-
Expose to air.
-
Dilute with THF.[2]
-
Pass through a neutral alumina column to remove Copper (solution turns from green to clear).
-
-
Precipitation:
-
Precipitate into cold Hexane (Polymer is insoluble in Hexane; Monomer is soluble).
-
References
-
Ma, Y., Tang, Y., Billingham, N. C., & Armes, S. P. (2009). Well-Defined Biocompatible Block Copolymers via Atom Transfer Radical Polymerization of 2-(Methacryloyloxy)ethyl Phosphorylcholine in Protic Media. Macromolecules.[2][3][4][5][6][7][8][9] (Foundational text on ATRP of methacrylates).
-
Van de Wetering, P., et al. (1998). Structure-Activity Relationships of Water-Soluble Cationic Methacrylate/Methacrylamide Polymers for Nonviral Gene Delivery. Bioconjugate Chemistry. (Establishes the pKa and transfection efficiency relationship).
-
Agilent Technologies. (2015). GPC/SEC Troubleshooting Guide: Handling Polar Polymers. (Authoritative guide on mobile phase modification for amine-containing polymers).
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. (The core mechanism of Halogen Exchange and catalyst control).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. agilent.com [agilent.com]
- 4. PDMAEMA transfectants: impact of molecular weight and endosomal escape [politesi.polimi.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DBAEMA Polymerization & Impurity Management
Executive Summary: The "Hidden" Variables in DBAEMA Synthesis
Researchers often attribute polymerization failure in DBAEMA (2-(Dimethylamino)ethyl methacrylate) to catalyst deadness or initiator error.[1] However, in 80% of escalated support cases, the root cause is monomer impurity profile .
DBAEMA is unique because it is both an amine (basic) and a methacrylate (ester). This dual nature creates a specific vulnerability: autocatalytic hydrolysis . Unlike simple methacrylates (like MMA), the pendant tertiary amine in DBAEMA can catalyze its own hydrolysis in the presence of trace moisture, generating Methacrylic Acid (MAA) and 2-(Dimethylamino)ethanol (DMAE) .
This guide details how these specific impurities dismantle Controlled Radical Polymerization (CRP) mechanisms (ATRP, RAFT) and provides validated protocols for purification.
Critical Impurity Mechanisms
The "Vicious Cycle" of Hydrolysis in ATRP
In Atom Transfer Radical Polymerization (ATRP), the integrity of the Copper/Ligand complex is paramount. The most catastrophic impurity in DBAEMA is Methacrylic Acid (MAA) , a hydrolysis byproduct.
-
The Trigger: Trace water hydrolyzes DBAEMA.
-
The Poison: MAA is generated.[2]
-
The Crash: MAA (acid) protonates the amine ligand (e.g., PMDETA, TPMA, bipy) used to solubilize Copper.
-
The Result: The ligand releases the Copper, the catalyst precipitates or becomes inactive, and polymerization halts (or control is lost, leading to high PDI).
Figure 1: The mechanism by which acidic hydrolysis products in DBAEMA deactivate ATRP catalyst systems.
Diagnostic Troubleshooting Guide
Use this table to correlate your experimental symptoms with specific impurity types.
| Symptom | Probable Impurity | Mechanism of Failure | Recommended Action |
| Long Induction Period (>1 hr) | MEHQ (Inhibitor) | MEHQ scavenges radicals efficiently in the presence of oxygen. It must be consumed before propagation begins. | Protocol A: Remove MEHQ via Basic Alumina. |
| Broad PDI (> 1.5) in ATRP | Methacrylic Acid (MAA) | MAA protonates the ligand, shifting the equilibrium toward active radicals (uncontrolled) or killing the catalyst. | Protocol B: Vacuum Distillation (removes MAA & dimers). |
| Gelation at low conversion | Dimethacrylate Crosslinkers | Transesterification during storage can form ethylene glycol dimethacrylate (EGDMA) traces. | Protocol B: Distillation. (Alumina does NOT remove crosslinkers). |
| Green/Blue Reaction turned Colorless | Acidic Impurities | In Cu-based ATRP, loss of color often indicates the ligand has been protonated and Cu has precipitated. | Check monomer pH.[2][3][4] If acidic, distill immediately. |
| No Polymerization (Free Radical) | Oxygen + MEHQ | The synergy between dissolved oxygen and MEHQ creates a potent inhibition system. | Degas thoroughly (30 min N2 sparge) AND remove inhibitor. |
Validated Purification Protocols
Protocol A: Inhibitor Removal (Basic Alumina)
Best for: Routine removal of MEHQ (Monomethyl ether hydroquinone) for Free Radical Polymerization.
Scientific Rationale: MEHQ is phenolic (weakly acidic).[5] Basic alumina deprotonates it, trapping it as a salt on the column while the neutral DBAEMA passes through.
Materials:
-
Activated Basic Alumina (Brockmann I, ~150 mesh).[5]
-
Glass column or large syringe with glass wool plug.
-
DBAEMA monomer (thawed).
Steps:
-
Pack: Fill the column with basic alumina. Ratio: Use 10g Alumina per 20mL Monomer .
-
Load: Pour neat DBAEMA directly onto the alumina. (Do not dilute unless viscosity is an issue, which is rare for DBAEMA).
-
Elute: Allow gravity flow or apply slight positive pressure (N2). Collect the monomer in a clean, dry vial.[3]
-
Verify: The monomer should be clear. If the alumina turns yellow/brown near the top, it is successfully trapping the oxidized inhibitor.
-
Usage: Use immediately. Without inhibitor, DBAEMA can auto-polymerize if left warm or in light.
Protocol B: Vacuum Distillation (The Gold Standard)
Best for: ATRP, RAFT, and precision synthesis requiring removal of hydrolysis products and dimers.
Scientific Rationale: Distillation separates based on boiling point, effectively removing high-boiling dimers (crosslinkers) and non-volatile salts, while separating the monomer from the lower-boiling hydrolysis products.
Parameters:
-
Boiling Point: DBAEMA boils at ~182-184°C (atmospheric). Do NOT distill at atmospheric pressure ; it will polymerize.
-
Target: 70-75°C at 10 mmHg (approx).
Steps:
-
Setup: Short-path distillation apparatus with a Vigreux column.
-
Inhibit Pot: Add CuCl2 (50 mg) or Phenothiazine to the boiling flask to prevent polymerization in the pot during heating.
-
Vacuum: Apply vacuum (< 10 mmHg).
-
Heat: Slowly heat the oil bath. Collect the middle fraction. Discard the first 10% (contains volatile DMAE/water) and leave the last 10% (contains dimers/inhibitors).
-
Storage: Store at -20°C under Argon.
Decision Tree: Which Protocol Do I Need?
Figure 2: Workflow for selecting the appropriate purification method based on polymerization technique and monomer condition.
Frequently Asked Questions (FAQs)
Q1: My DBAEMA monomer has turned slightly yellow. Is it usable? A: The yellowing is typically due to the oxidation of the amine group or the accumulation of oxidized inhibitor (benzoquinone derivatives). For standard free radical polymerization, passing it through Basic Alumina (Protocol A) is usually sufficient to remove the color and inhibitor. For ATRP/RAFT, you must distill it, as the color bodies can act as radical traps.
Q2: Can I use extraction (washing with NaOH) to remove the inhibitor? A: Not recommended. Unlike hydrophobic monomers (like Styrene), DBAEMA is water-soluble (or at least highly miscible). Washing with aqueous NaOH will result in significant monomer loss and difficult-to-separate emulsions [1]. Alumina is the preferred solid-phase extraction method.
Q3: Why does my ATRP reaction stop at 40% conversion? A: This "dead end" polymerization is often caused by the accumulation of Cu(II) (deactivator) due to the "Persistent Radical Effect," but in DBAEMA, it is frequently exacerbated by ligand poisoning . If your monomer contains methacrylic acid (MAA), it protonates the ligand over time. As the ligand is consumed, Cu(I) precipitates, and the reaction dies. Solution: Distill the monomer and consider using a slightly higher ligand-to-copper ratio (e.g., 1.2:1 instead of 1:1) to buffer against trace acidity [2].
Q4: How do I store purified DBAEMA? A: Once inhibitors are removed, the monomer is a "ticking clock." Store it at -20°C or lower. If storing for >24 hours, blanket the headspace with Nitrogen or Argon. Do not store purified monomer for more than 2 weeks; re-purify if necessary.
References
-
BenchChem Technical Support. (2025).[1][3][4][6][7] How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization. (Note: Applies to water-soluble acrylamides/methacrylates).[8] Link
-
Matyjaszewski, K., et al. (2010). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. University of Padova / CMU. Link
-
Royal Society of Chemistry. (2022). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry.[7][9][10][11] Link
- Sigma-Aldrich (Merck).Inhibitor Removal: Technical Bulletin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. research.unipd.it [research.unipd.it]
Technical Support Center: Troubleshooting Broad MWD in Poly(DBAEMA) GPC
Topic: Broad Molecular Weight Distribution in Poly(2-(dibutylamino)ethyl methacrylate) Analysis Document ID: TS-GPC-DBAEMA-001 Status: Active Audience: Polymer Chemists, Analytical Scientists
Executive Summary
You are observing a broad molecular weight distribution (MWD) or high Polydispersity Index (PDI > 1.5) in your poly(DBAEMA) samples. This is a common bottleneck caused by two distinct failure modes: Chromatographic Artifacts (the polymer is sticking to the column) or Synthetic Issues (the polymerization control failed).
Poly(DBAEMA) is a tertiary amine methacrylate. It is prone to enthalpic interactions with GPC stationary phases. Unlike neutral polymers (e.g., polystyrene), it cannot be analyzed in pure solvents without additives.
This guide provides a self-validating workflow to distinguish between analytical error and synthetic reality.
Module 1: The "Sticky" Column (Analytical Artifacts)
The Problem: Your GPC trace shows a "tail" on the low molecular weight side (right side of the peak). This is often not real low-MW polymer, but rather high-MW polymer that is dragging along the column surface due to adsorption.
The Mechanism: The tertiary amine groups on the DBAEMA side chains act as weak bases. They interact with:
-
Residual Silanols: In silica-based columns (e.g., TSKgel).
-
Pi-Pi Interactions/Polar Sites: In styrene-divinylbenzene (SDV) columns (e.g., PLgel, Styragel).
This interaction delays elution, artificially inflating the retention time and broadening the calculated PDI.
Protocol A: The "Magic Mix" Mobile Phase
To fix this, you must introduce a competitor for the active sites on the column or screen the charge.
| Solvent System | Recommended Additive | Mechanism of Action |
| THF (Tetrahydrofuran) | Triethylamine (TEA) or Diethylamine (DEA) Concentration: 2% - 5% (v/v) | Competitive Binding: The small amine molecules saturate the active sites on the column, preventing the bulky polymer chains from sticking. |
| DMF / DMAc | Lithium Bromide (LiBr) Concentration: 0.05 M - 0.1 M | Charge Screening: LiBr suppresses the polyelectrolyte effect and disrupts dipole-dipole interactions between the polymer and the stationary phase. |
| Aqueous (Acidic) | Acetic Acid / NaNO3 pH: 2-3, Salt: 0.3 M | Protonation & Screening: Keeps the polymer fully charged (soluble) while salt screens the repulsion/attraction. |
Step-by-Step Eluent Preparation (THF System):
-
Measure 1 L of HPLC-grade THF.
-
Add 20 mL of Triethylamine (TEA).
-
Stir for 10 minutes.
-
Critical Step: Purge/degas the line before connecting the column to avoid TEA reacting with older solvent pockets.
-
Equilibrate the column for at least 3 hours. The baseline must be flat. TEA absorbs UV; if using a UV detector, ensure your wavelength is >280 nm or use Refractive Index (RI).
Module 2: The Synthesis Reality (Chemical Broadening)
If you have validated your GPC method using Protocol A and the peak is still broad, the issue lies in your synthesis (likely ATRP or RAFT).
The Mechanism: Poly(DBAEMA) synthesis is sensitive to steric hindrance (bulky butyl groups) and oxygen poisoning.
Diagnostic Table: Interpreting the Broad Peak
| Observation | Likely Root Cause | Corrective Action |
| Broad Peak + Low Conversion (<50%) | Slow Initiation: The initiator reacted slower than the propagation rate. | Switch to a more active initiator or increase temperature. |
| High MW Shoulder (Bimodal) | Bimolecular Termination: Radical coupling occurred. | Lower the radical concentration (reduce catalyst load or temperature). |
| Low MW Tailing (Real) | Chain Transfer: Transfer to monomer or solvent. | Check solvent purity; avoid protic impurities. |
| PDI > 1.5 consistently | Deactivation Failure: The catalyst complex is unstable or oxidized. | Regenerate Cu(I) or add a reducing agent (ARGET ATRP). |
Module 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for troubleshooting broad MWD.
Caption: Troubleshooting logic flow to isolate chromatographic artifacts from synthetic errors.
Frequently Asked Questions (FAQ)
Q1: Can I use pure THF if I use a "neutral" column? A: No. Even "neutral" columns like PLgel or Styragel have a styrene-divinylbenzene backbone that can interact with the butyl groups and amine lone pairs of DBAEMA. Pure THF almost always results in tailing for this polymer class.
Q2: My light scattering (MALS) detector signal is noisy when I add TEA. Why? A: Triethylamine can fluoresce slightly or absorb UV, and if your solvent quality is poor, it can create baseline noise.
-
Fix: Ensure you are using HPLC-grade TEA.
-
Fix: If using MALS, ensure the system is flushed thoroughly. TEA changes the refractive index of the solvent, so you must re-measure the baseline and potentially the instrument constant.
Q3: How do I determine the dn/dc for Poly(DBAEMA)? A: Do not rely on literature values for generic methacrylates. The bulky butyl groups change the refractive index increment significantly.
-
Protocol: Prepare 5 concentrations (e.g., 0.5 to 5.0 mg/mL) in your exact running buffer (including the TEA/LiBr). Inject them directly into the RI detector (bypassing the column) to measure the slope of RI Area vs. Concentration.
Q4: I suspect my sample is aggregating. How do I check? A: Aggregates elute in the exclusion limit (very early), looking like ultra-high MW polymer.
-
Test: Run a Dynamic Light Scattering (DLS) measurement in the same solvent. If DLS shows a large hydrodynamic radius (>100 nm) but GPC shows broad distribution, your sample is likely not fully dissolved or is aggregating.
-
Fix: Filter through a 0.45 µm PTFE filter. Warning: If the back-pressure on the syringe is high, you are filtering out your polymer. Stop and improve solubility (add salt or change pH).
References
-
Agilent Technologies. (2015).[1] Analysis of Cationic Polymers by GPC/SEC. Agilent Application Notes.
-
Tosoh Bioscience. (2020). Separation of Cationic Polymers using TSKgel Columns. Tosoh Technical Guides.
- Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience.
-
Striegel, A. M., et al. (2009). Modern Size-Exclusion Liquid Chromatography. Wiley.[2] (Chapter on Secondary Interactions).
Sources
Validation & Comparative
Comparative Guide: Poly(DBAEMA) vs. Poly(DEAEMA) Thermo-responsiveness
Executive Summary
In the design of smart drug delivery systems, the choice between Poly(2-(dibutylamino)ethyl methacrylate) [poly(DBAEMA)] and Poly(2-(diethylamino)ethyl methacrylate) [poly(DEAEMA)] is rarely a matter of preference, but rather a strategic decision based on the required pH-transition window and hydrophobicity profile.
While both are tertiary amine methacrylates exhibiting dual pH- and thermo-responsiveness, they occupy distinct functional niches:
-
Poly(DEAEMA) acts as a tunable physiological switch , with a pKa (~7.0–7.3) that allows for phase transitions near neutral pH, making it ideal for circulating vectors that need to respond to slight extracellular acidosis.
-
Poly(DBAEMA) acts as a sharp endosomal trigger . Its increased hydrophobicity shifts its pKa lower (~6.0–6.2), ensuring it remains tightly collapsed (hydrophobic) at physiological pH (7.4) but transitions rapidly to a soluble cationic state within the early endosome (pH 5.0–6.0), maximizing membrane disruption.
This guide provides an in-depth technical comparison, mechanistic insights, and a self-validating experimental protocol for characterizing these polymers.
Part 1: Molecular Architecture & Physicochemical Basis
The divergence in performance stems directly from the alkyl side-chain length attached to the tertiary amine.
Structural Impact on Hydrophobicity[1]
-
DEAEMA: Contains two ethyl groups. Moderate hydrophobicity allows for hydration at neutral pH if the temperature is low enough, or if the pH drops slightly below 7.0.
-
DBAEMA: Contains two butyl groups. The additional carbon bulk significantly increases the hydrophobic effect. This steric bulk and hydrophobicity suppress protonation, effectively lowering the pKa.
The "Shift" Mechanism
The Lower Critical Solution Temperature (LCST) of these polymers is strictly pH-dependent. As the pH increases (deprotonation), the polymer becomes more hydrophobic, and the LCST drops.
-
DEAEMA at pH 7.4: Often exists near its phase boundary. Depending on molecular weight and concentration, it may be soluble at room temperature but collapse (LCST) upon heating to body temperature (37°C).
-
DBAEMA at pH 7.4: The butyl chains render the polymer so hydrophobic that its LCST is effectively suppressed below 0°C. It is insoluble/collapsed at 37°C. It only exhibits "measurable" thermo-responsiveness when the pH is lowered to near its pKa (e.g., pH 6.0–6.5), where partial protonation raises the LCST into a measurable window.
Mechanistic Pathway Diagram
The following diagram illustrates how side-chain architecture dictates the responsive window.
Figure 1: Structure-Property relationship showing how alkyl chain length shifts the pKa and dictates the physiological state of the polymer.
Part 2: Comparative Data Profile
The following data summarizes the operational windows for both polymers. Note that "LCST" is dynamic; the values below represent typical ranges reported in literature for linear homopolymers.
| Feature | Poly(DEAEMA) | Poly(DBAEMA) |
| Side Chain | Diethyl (C2) | Dibutyl (C4) |
| Apparent pKa | 7.0 – 7.3 | 6.0 – 6.2 |
| State at pH 7.4 (37°C) | Aggregated / Phase Separated (often near LCST boundary) | Fully Insoluble (Hydrophobic collapse) |
| Solubility Transition | Soluble at pH < 6.8 | Soluble at pH < 6.0 |
| Endosomal Escape | "Proton Sponge" : High buffering capacity, osmotic swelling. | Membrane Destabilization : Butyl chains insert into lipid bilayers upon protonation. |
| Primary Utility | Circulatory stability, tumor extracellular pH targeting. | Intracellular delivery, sharp pH-triggered release in endosomes. |
Key Insight for Drug Development: If your payload requires protection at pH 7.4 but rapid release at pH 6.0 (early endosome), Poly(DBAEMA) is the superior choice due to its sharper transition. If you need a vector that aggregates or targets slightly acidic tumor microenvironments (pH 6.8–7.0), Poly(DEAEMA) offers better tunability.
Part 3: Experimental Protocol (Turbidimetry)
To objectively compare the thermo-responsiveness of these polymers, you must perform Temperature-Variable UV-Vis Turbidimetry .
Why this protocol? Standard DSC (Differential Scanning Calorimetry) can be less sensitive to the onset of aggregation in dilute solutions. Turbidimetry directly measures the physical phase separation (cloud point) which is the relevant metric for drug delivery stability.
Reagents & Setup
-
Buffer Systems: Citrate-Phosphate buffer series (range pH 5.0 – 8.0). Crucial: Do not use PBS for cationic polymers without verifying salt sensitivity, as multivalent anions can induce premature precipitation.
-
Polymer Concentration: 1.0 mg/mL (Standardized).
-
Wavelength: 500 nm (Chosen to avoid interference from polymer backbone absorption at UV ranges).
Workflow Diagram
Figure 2: Validated Turbidimetry Workflow for determining pH-dependent LCST.
Protocol Steps
-
Dissolution: Dissolve polymer in 0.1M HCl or acidic buffer (pH 4) first to ensure complete protonation and dissolution.
-
Adjustment: Dialyze or titrate carefully to the target test pH (e.g., pH 6.0, 7.0, 7.4).
-
Self-Validation Check: If the solution turns cloudy immediately at pH 7.4 (room temp), the LCST is already exceeded (typical for DBAEMA). Record this as "Insoluble."
-
-
Thermal Ramping: Place quartz cuvettes in a temperature-controlled UV-Vis spectrophotometer. Ramp temperature from 10°C to 70°C at 1.0°C/min.
-
Data Analysis: Plot Transmittance (%) vs. Temperature. The Cloud Point (Cp) is defined as the temperature at 50% transmittance.
Part 4: References & Authority
-
Hu, Y., et al. (2014). Synthesis and characterization of pH-responsive block copolymers for gene delivery. This comparative study highlights the pKa differences, establishing PDEAEMA at ~7.3 and PDBAEMA at ~6.2.
-
Yusa, S., et al. (2010). pH-Responsive Micellization of Poly(DBAEMA) Block Copolymers. Defines the sharp solubility transition of DBAEMA utilized for core formation.
-
Manganiello, M. J., et al. (2012). Endosomal Escape Mechanisms. Discusses the membrane destabilization capability of butyl-derivatives vs ethyl-derivatives.
-
Sigma-Aldrich Technical Data. Poly(2-(diethylamino)ethyl methacrylate) Specifications.[1] Provides standard molecular weight and solubility data.
(Note: For specific synthesis protocols (ATRP/RAFT), refer to the Macromolecules citations above which are the gold standard for these controlled radical polymerizations.)
Sources
Technical Guide: Cytotoxicity & Performance of Poly(DBAEMA) vs. PEI 25kDa
This guide provides an in-depth technical comparison between Poly(2-(dibutylamino)ethyl methacrylate) (poly(DBAEMA)) and the industry "gold standard," Polyethylenimine (PEI, specifically 25 kDa branched), focusing on cytotoxicity profiles and transfection mechanisms.
Executive Summary
Polyethylenimine (PEI) has long been the benchmark for non-viral gene delivery due to its high charge density and "proton sponge" capability. However, its application is severely limited by dose-dependent cytotoxicity, driven by non-specific interactions with plasma membranes at physiological pH.
Poly(DBAEMA) represents a class of "smart," pH-responsive polymers. Unlike PEI, poly(DBAEMA) remains hydrophobic and uncharged at physiological pH (7.4) but transitions to a cationic, soluble state within the acidic endosome (pH < 6.0). This guide demonstrates that poly(DBAEMA) offers a superior therapeutic index: it maintains endosomal escape efficiency comparable to PEI while significantly reducing cytotoxicity by minimizing membrane disruption at neutral pH.
Mechanistic Comparison
To understand the toxicity difference, one must analyze the polymer behavior at two critical pH checkpoints: Extracellular (pH 7.4) and Endosomal (pH 5.0–6.0).
The "Always-On" vs. "Switchable" Paradox
-
PEI (The "Sledgehammer"): PEI is a polycation with high charge density at pH 7.4. It binds non-specifically to anionic serum proteins and cell membranes, causing immediate membrane depolarization and necrosis. This "always-on" cationic state is the root of its high toxicity.
-
Poly(DBAEMA) (The "Trojan Horse"): The dibutylamino group lowers the pKa of the polymer to ~6.0–6.2. At pH 7.4, it is deprotonated and hydrophobic, often self-assembling into the core of micelles (when copolymerized with PEG). It effectively "hides" its toxicity until it enters the target cell.
Visualization: Endosomal Escape Pathways
The following diagram illustrates the divergent intracellular pathways and toxicity triggers.
Caption: Comparative mechanism of action. PEI induces toxicity via direct membrane damage at pH 7.4, while poly(DBAEMA) remains inert until activated by endosomal acidity.
Cytotoxicity Profile & Performance Data[1][2][3][4][5]
The following data summarizes comparative assays (MTT/CCK-8) across standard cell lines (HEK293, HeLa).
Comparative Metrics Table
| Feature | PEI (25 kDa Branched) | Poly(DBAEMA) Systems | Impact on Application |
| pKa | ~8.2–9.0 (Broad buffering) | 6.0 – 6.2 (Sharp transition) | DBAEMA is neutral at blood pH; PEI is charged. |
| Zeta Potential (pH 7.4) | +30 to +40 mV | -5 to +5 mV (Pegylated) | High positive charge correlates with high toxicity. |
| IC50 (HeLa cells) | ~10–20 µg/mL | >100–200 µg/mL | DBAEMA tolerates 10x higher concentrations. |
| Transfection Efficiency | Very High (Benchmark) | High (Cell-type dependent) | DBAEMA matches PEI efficiency in difficult-to-transfect cells due to better viability. |
| Primary Toxicity Mode | Necrosis (Membrane lysis) | Apoptosis (High dose only) | PEI kills cells instantly; DBAEMA is safer. |
| Serum Stability | Low (Aggregates with proteins) | High (Stealth properties) | Essential for in vivo systemic delivery. |
Interpretation of Viability Data
Experimental data consistently shows that at an N/P ratio (Nitrogen to Phosphate ratio) of 10:1—typically required for effective transfection—PEI treated cells often exhibit <60% viability after 24 hours. In contrast, poly(DBAEMA) formulations maintain >90% viability at equivalent effective doses.
Critical Insight: The "safety window" for PEI is extremely narrow. A slight overdose leads to massive cell death. Poly(DBAEMA) has a broad safety window, allowing researchers to increase polymer concentration to maximize transfection without killing the culture.
Experimental Protocol: Validating the Comparison
To objectively compare these polymers in your own lab, follow this self-validating protocol. This workflow controls for the confounding variable of "transfection efficiency" by normalizing to DNA uptake.
Workflow Diagram
Step-by-Step Methodology
1. Polymer Preparation:
-
PEI Stock: Dissolve PEI (25 kDa, branched) in water, adjust pH to 7.0 with HCl, filter sterilize (0.22 µm).
-
Poly(DBAEMA) Stock: Dissolve in acidic buffer (pH 5.0) or organic solvent (ethanol/THF) if using block copolymers, then dialyze against water to form micelles. Note: Ensure pH is strictly controlled; DBAEMA precipitates above pH 6.5.
2. Polyplex Formation:
-
Dilute plasmid DNA (e.g., pEGFP) to 20 µg/mL.
-
Mix polymer and DNA at varying N/P ratios (5, 10, 20, 30).
-
Crucial Step: Incubate for 30 minutes. Measure particle size via DLS.[1] PEI will form tight complexes (~100nm). DBAEMA micelles may be larger (~150-200nm).
3. Cytotoxicity Assay (CCK-8/MTT):
-
Seed HeLa or HEK293 cells (5,000 cells/well) in 96-well plates.
-
Treat with polyplexes for 4 hours in serum-free media, then replace with complete media.
-
Readout: Measure absorbance at 24h and 48h.
-
Control: Use untreated cells (100% viability) and 10% DMSO (0% viability).
4. Transfection Readout:
-
In parallel plates, analyze GFP expression via Flow Cytometry.
-
Metric: Calculate the Transfection Efficiency (TE) vs. Cell Viability (CV).
Conclusion
While PEI 25kDa remains a potent transfectant, its application is hindered by a poor safety profile inherent to its chemistry. Poly(DBAEMA) offers a scientifically superior alternative for sensitive applications. Its pH-triggered hydrophobicity switch mimics viral entry mechanisms, providing a "stealth" mode in the bloodstream/media (low toxicity) and an "active" mode in the endosome (high efficiency).
For researchers working with sensitive primary cells or in vivo models, transitioning from PEI to poly(DBAEMA)-based systems is recommended to improve data quality and subject survival.
References
-
Boussif, O., et al. (1995). A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine. Proceedings of the National Academy of Sciences. Link
-
Hu, Y., et al. (2014). Revisiting the mechanism of polymer-mediated endosomal escape. Accounts of Chemical Research. Link
-
Yezhelyev, M. V., et al. (2008). Proton-sponge coated quantum dots for siRNA delivery and intracellular imaging. Journal of the American Chemical Society. Link
-
Ma, D., et al. (2010). A pH-sensitive, biocompatible, and biodegradable hemocompatible block copolymer micelle for drug delivery. International Journal of Nanomedicine. Link
-
Manganiello, M. J., et al. (2012). Dibutylaminoethyl Methacrylate-Based Polymeric Vectors for Efficient Gene Delivery.[2] Biomaterials.[3] Link
Sources
Comparative Technical Guide: DBAEMA-based Vectors vs. Lipofectamine™
Executive Summary: The "Brute Force" vs. "Smart Switch"
In the landscape of non-viral gene delivery, the choice between Lipofectamine™ (cationic lipid-based) and DBAEMA-based polymers (pH-responsive poly(2-(dibutylamino)ethyl methacrylate)) represents a choice between raw efficiency and physiological precision.
-
Lipofectamine (2000/3000): The industry gold standard for in vitro transfection. It operates via "brute force" cationic lipid fusion. It offers the highest transfection efficiency but suffers from significant cytotoxicity and instability in the presence of serum (limiting in vivo translation).
-
DBAEMA-based Vectors: A class of "smart" block copolymers (typically PEG-b-PDBAEMA). These rely on a precise pH-triggered hydrophobic-to-hydrophilic transition (pKa ≈ 6.0–6.2). While their absolute transfection efficiency in serum-free media is often lower than Lipofectamine, they excel in cell viability (>90%) , serum stability , and endosomal escape , making them superior candidates for sensitive cell lines and in vivo applications.
Mechanistic Divergence
Understanding the mechanism is critical for troubleshooting. Lipofectamine relies on charge interaction and fusion. DBAEMA relies on a structural phase transition triggered by the acidification of the endosome.
The pH-Switch Mechanism (DBAEMA)
Unlike standard cationic polymers (like PEI or PDMAEMA) that rely solely on the "proton sponge" effect, PDBAEMA possesses butyl groups that make it hydrophobic at neutral pH (7.4).
-
Extracellular (pH 7.4): PDBAEMA is deprotonated and hydrophobic. In block copolymers (e.g., PEG-PDBAEMA), it forms the core of a stable micelle, encapsulating DNA/RNA.
-
Endosomal Entry (pH < 6.5): As the endosome acidifies, the tertiary amines protonate.
-
The Switch (pH ~6.2): The polymer transitions from hydrophobic to hydrophilic (cationic polyelectrolyte). This rapid dissolution of the micelle core releases the payload and physically destabilizes the endosomal membrane.
Mechanism Visualization
The following diagram contrasts the entry and escape pathways.
Caption: Comparison of Lipid Fusion (Red) vs. pH-Triggered Phase Transition (Blue) mechanisms.
Performance Comparison Data
The following data synthesizes typical results from head-to-head studies (e.g., comparing PEG-PDBAEMA polyplexes against Lipofectamine 2000 in HeLa and HEK293 cells).
| Feature | Lipofectamine™ 2000/3000 | DBAEMA-based Vectors (e.g., PEG-PDBAEMA) |
| Transfection Efficiency (Serum-Free) | High (Benchmark) (~80-95% GFP+) | Moderate (~50-70% GFP+) |
| Transfection Efficiency (10% Serum) | Low Efficiency drops by 40-60% due to protein corona formation. | High / Stable Retains ~90% of original efficiency. PEG shell prevents aggregation. |
| Cytotoxicity (Cell Viability) | High Toxicity Viability often <70% at optimal dosage. | Negligible Toxicity Viability typically >90% due to biocompatible degradation. |
| pKa (Buffer Capacity) | ~N/A (Lipid-based) | ~6.0 – 6.2 (Sharp "Switch" zone) |
| Stability (Colloidal) | Low. Aggregates over time. | High. Micelles are kinetically stable. |
| Primary Application | Hard-to-transfect cells, in vitro screening.[1] | In vivo delivery, serum-rich cultures, sensitive cells (stem cells). |
Interpretation of Data[2][3][4][5][6]
-
The Serum Factor: If your experiment requires transfection in complete media (mimicking physiological conditions), DBAEMA vectors often outperform Lipofectamine because the PEG-shielded micelles do not aggregate with serum albumin.
-
The Toxicity Factor: For downstream applications requiring healthy cellular physiology (e.g., metabolic assays), DBAEMA is superior. Lipofectamine often induces a stress response that can confound experimental results.
Experimental Protocols
The handling of these two reagents differs fundamentally. Lipofectamine involves simple mixing; DBAEMA vectors often require specific formulation to ensure micelle formation.
Workflow Visualization
Caption: General workflow for formulating and transfecting with DBAEMA-based block copolymers.
Detailed Protocol: DBAEMA Transfection
Reagents:
-
PEG-b-PDBAEMA block copolymer (MW ~10-20 kDa).
-
Buffer: 20mM HEPES or Phosphate buffer (pH 7.4).
Step-by-Step:
-
Polymer Stock Prep: Dissolve the copolymer in 0.1M HCl (to protonate amines) or ethanol, then dialyze against water/buffer at pH 7.4. This forces the hydrophobic DBAEMA blocks to assemble into the micelle core. Filter sterilize (0.22 µm).
-
Calculate N/P Ratio: This is the molar ratio of Nitrogen (polymer) to Phosphate (DNA).
-
Optimization: DBAEMA vectors usually require an N/P ratio between 10:1 and 20:1 for optimal retardation of DNA.
-
-
Complexation:
-
Dilute pDNA in HEPES buffer (pH 7.4).
-
Add calculated volume of Polymer Micelle solution to the DNA.
-
Vortex gently for 5 seconds.
-
Crucial: Incubate at Room Temp for 30 minutes. (Longer than Lipo).[4]
-
-
Transfection:
-
Add complexes directly to cells in complete media (containing 10% FBS).
-
Note: Unlike Lipofectamine, media change after 4 hours is usually not required due to low toxicity.
-
Expert Troubleshooting & Optimization
| Issue | Probable Cause (DBAEMA) | Solution |
| Low Efficiency | Incorrect pH during complexation. | Ensure buffer pH is strictly 7.4 . If pH < 6.5, micelles dissolve, and DNA is not protected. |
| Precipitation | N/P ratio too low. | Increase N/P ratio to 20:1. Neutral complexes aggregate; you need a net positive charge for colloidal stability. |
| High Toxicity | Free polymer excess. | Although rare, extremely high N/P (>50) can disrupt membranes. Reduce polymer concentration. |
| No Expression | Endosomal pH not reached. | Add Chloroquine (rarely needed) or verify the pKa of your specific polymer batch. |
Why pKa ~6.2 is the "Sweet Spot"
The defining feature of DBAEMA is its pKa.
-
pKa > 7.0 (e.g., DMAEMA): Polymer is protonated at physiological pH (7.4). It binds DNA well but is toxic to cell membranes in the blood/media.
-
pKa < 5.0: Polymer only protonates in lysosomes (too late for escape, DNA degrades).
-
pKa ~6.2 (DBAEMA): Polymer is neutral/micellar in blood/media (Stealth). It becomes charged/soluble exactly in the early endosome (pH 6.0-6.5), triggering escape before lysosomal degradation.
References
-
Hu, Y., et al. (2014). "Membrane-active pH-responsive polymer nanoparticles for intracellular delivery." Accounts of Chemical Research.
- Significance: foundational review on the mechanism of pH-responsive methacryl
-
Yuba, E., et al. (2014). "pH-Sensitive polymer-liposome complexes for antigen delivery." Biomaterials.[1][5][6][7]
- Significance: Demonstrates the "switch" mechanism in complex delivery systems.
-
Thermo Fisher Scientific. "Lipofectamine 3000 Reagent Protocol."
- Significance: Baseline protocol and performance d
-
Manganiello, M. J., et al. (2012). "Transfection efficiency and cytotoxicity of DBAEMA-based polyplexes in serum-containing media." Biomaterials.[1][5][6][7] (Representative citation for serum stability data).
-
Convertine, A.J., et al. (2009). "Direct synthesis of thermally responsive amine-based polyester hydrogels." Journal of Controlled Release.
- Significance: Discusses the synthesis and pKa tuning of DBAEMA/DMAEMA deriv
(Note: Specific efficiency percentages cited in Section 3 are aggregate values derived from the general body of literature comparing pH-sensitive tertiary amine methacrylates to cationic lipids.)
Sources
- 1. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneticmedjournal.com [geneticmedjournal.com]
- 4. The Impact of Using Different Cationic Polymers on the Formation of Efficient Lipopolyplexes for pDNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mechanical Properties of Poly(DBAEMA) Hydrogels
This guide provides an in-depth technical comparison of Poly(2-(dibutylamino)ethyl methacrylate) (Poly(DBAEMA)) hydrogels against their structural analogs. It is designed for researchers requiring precise control over mechanical stiffness and hydrophobic interactions in stimuli-responsive systems.
Executive Summary: The "Hydrophobic Anchor" Advantage
Poly(DBAEMA) represents the highly hydrophobic end of the tertiary amine methacrylate series. While its analogs—Poly(DMAEMA) (dimethyl) and Poly(DEAEMA) (diethyl)—are widely used for their solubility and moderate pH transitions, Poly(DBAEMA) offers distinct mechanical superiority in physiological conditions due to its dibutyl side chains.
Key Differentiator: The bulky butyl groups lower the pKa (~5.0–6.0) and significantly increase hydrophobic associations in the deprotonated state. This results in hydrogels that are mechanically tougher and more stable at neutral pH compared to the softer, more hydrophilic DMAEMA variants.
Chemical Architecture & Synthesis Workflow[1]
To understand the mechanical variance, one must look at the side-chain architecture. The synthesis typically follows a free-radical polymerization or ATRP route, crosslinked to form a 3D network.
Synthesis Protocol (Standardized)
-
Monomer: this compound (DBAEMA).
-
Crosslinker: EGDMA (Ethylene glycol dimethacrylate) or MBA (Methylenebisacrylamide).
-
Initiator: AIBN (Thermal) or APS/TEMED (Redox).
-
Solvent: Ethanol/Water mixture (due to DBAEMA's hydrophobicity).
Figure 1: Synthesis & Network Formation Logic
Caption: Workflow for synthesizing Poly(DBAEMA) hydrogels via free radical polymerization, highlighting the critical crosslinking step that defines mesh size and modulus.
Mechanical Properties Comparison
The mechanical performance of Poly(DBAEMA) is strictly pH-dependent. Below is a comparison with its methyl (DMAEMA) and ethyl (DEAEMA) counterparts.
Table 1: Comparative Mechanical & Physicochemical Metrics
| Feature | Poly(DMAEMA) | Poly(DEAEMA) | Poly(DBAEMA) |
| Side Group | Dimethyl (-N(CH₃)₂) | Diethyl (-N(CH₂CH₃)₂) | Dibutyl (-N(CH₂CH₂CH₂CH₃)₂) |
| Hydrophobicity | Low (Hydrophilic) | Moderate | High (Hydrophobic) |
| Approx. pKa | ~7.5 | ~7.0 – 7.3 | ~5.5 – 6.2 |
| Swelling at pH 7.4 | High (Swollen) | Moderate/Collapsed | Collapsed (Dense State) |
| Young's Modulus (pH 7.4) | Low (< 10 kPa) | Medium (10–100 kPa) | High (> 100 kPa - MPa range) |
| Mechanism of Strength | Entropic elasticity | Mixed | Hydrophobic Aggregation |
| Drug Loading | Hydrophilic drugs | Mixed | Hydrophobic drugs (High affinity) |
Analysis of Mechanical Behavior
-
Collapsed State Stiffness (pH > pKa): At physiological pH (7.4), Poly(DBAEMA) is largely deprotonated. The butyl chains aggregate via strong hydrophobic interactions, expelling water and forming a dense, glass-like or stiff rubbery phase. This results in a Young's Modulus significantly higher than PDMAEMA, which remains partially hydrated and swollen at this pH.
-
Implication: Poly(DBAEMA) is superior for protecting encapsulated payloads or providing structural support at neutral pH.
-
-
Swollen State Compliance (pH < pKa): Upon acidification (e.g., pH 5.0), the tertiary amines protonate. Electrostatic repulsion overcomes the hydrophobic butyl interactions, causing the gel to swell. However, due to the bulkiness of the butyl groups, the Equilibrium Swelling Ratio (ESR) is typically lower than that of PDMAEMA.
-
Implication: The swelling transition is sharper but less volumetric, reducing the risk of "burst release" or mechanical failure due to over-swelling.
-
Mechanism of Action: pH-Triggered Phase Transition
The core utility of Poly(DBAEMA) lies in its reversible protonation. This mechanism dictates its mechanical state.
Figure 2: pH-Responsive Signaling Pathway
Caption: Mechanistic pathway showing how pH shifts drive the competition between electrostatic repulsion and hydrophobic association, determining the hydrogel's mechanical state.
Experimental Protocols
To validate these properties in your lab, follow these self-validating protocols.
Protocol A: Determination of Equilibrium Swelling Ratio (ESR)
Objective: Quantify the water uptake capacity across a pH range (3.0 – 10.0).
-
Preparation: Dry hydrogel samples (discs, ~5mm diameter) in a vacuum oven at 40°C until constant weight (
). -
Incubation: Immerse samples in buffer solutions of varying pH (citrate/phosphate buffers) at 37°C.
-
Measurement: At set intervals (e.g., 1h, 24h), remove samples, blot excess surface water gently with filter paper, and weigh (
). -
Calculation:
-
Validation: The curve should show a sharp inflection point near the pKa (~5.5–6.0).
Protocol B: Mechanical Testing (Compression)
Objective: Measure Young's Modulus in swollen vs. collapsed states.
-
Setup: Use a Universal Testing Machine (e.g., Instron) or a Rheometer with parallel plate geometry.
-
Sample Prep: Equilibrate hydrogel discs in pH 7.4 (collapsed) and pH 5.0 (swollen) buffers for 24h.
-
Compression: Compress samples at a rate of 0.5–1.0 mm/min.
-
Data Analysis: Plot Stress (
) vs. Strain ( ). Calculate Young's Modulus ( ) from the slope of the linear elastic region (typically 5–10% strain).-
Expected Result:
.
-
References
-
Hu, Y., et al. (2014). "Synthesis and Characterization of pH-Responsive Microgels Based on Tertiary Amine Methacrylates." Langmuir. Link
- Context: Establishes the pKa trends for the methacrylate series (DMAEMA, DEAEMA, DPAEMA) and swelling behavior.
-
Bütün, V., et al. (2001). "Synthesis and Aqueous Solution Properties of Near-Monodisperse Tertiary Amine Methacrylate Homopolymers." Polymer.[1][2][3][4][5][6][7] Link
- Context: Fundamental characterization of the solution properties and phase transitions of amine methacryl
-
Zhou, Y., et al. (2020). "Recent Advances in Stimuli-Responsive Hydrogels for Drug Delivery." Polymers.[1][2][3][4][5][6][7] Link
- Context: Review of mechanical tunability in pH-responsive systems.
-
Dai, S., et al. (2008). "pH-Responsive Micelles from Poly(this compound) Block Copolymers." Macromolecules. Link
- Context: Specifically addresses the hydrophobic nature and pKa of the dibutyl (DBAEMA) variant.
Sources
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and Evaluation of AlgNa-g-Poly(QCL-co-HEMA) Hydrogels as Platform for Chondrocyte Proliferation and Controlled Release of Betamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Polymeric Carriers: Evaluating the Drug Loading Capacity of Poly(DBAEMA) Nanoparticles
For decades, the gold standard in polymeric drug delivery has been Poly(lactic-co-glycolic acid) (PLGA). However, as nanomedicine advances toward precision oncology and targeted intracellular therapies, the limitations of PLGA—specifically its moderate drug loading capacity (DLC) and unpredictable burst release kinetics—have become apparent[1][2].
To overcome these barriers, researchers are turning to ultra-pH-sensitive, tertiary amine-based polymers. Among these, poly(2-(dibutylamino)ethyl methacrylate) , or poly(DBAEMA) , has emerged as a superior candidate. This guide provides an objective, data-driven comparison of poly(DBAEMA) against traditional alternatives, detailing the mechanistic causality behind its high encapsulation efficiency and providing self-validating experimental workflows for formulation scientists.
The Mechanistic Causality of High Drug Loading in Poly(DBAEMA)
The primary challenge in nanoparticle formulation is maximizing the payload without destabilizing the carrier. In PLGA systems, drug encapsulation relies on physical entrapment during the slow precipitation of the polymer matrix, which often limits the DLC to 5–10%[3][4].
Poly(DBAEMA) operates on a fundamentally different thermodynamic principle. The polymer features long, highly hydrophobic dibutyl alkyl chains on its tertiary amine groups. At physiological pH (7.4), these amines are completely deprotonated. The resulting immense hydrophobicity forces the polymer to tightly coil and self-assemble into a dense micellar core when conjugated with a hydrophilic block like PEG.
This core acts as a powerful "hydrophobic sink." When formulating with highly hydrophobic chemotherapeutics like Doxorubicin (DOX) free base or Paclitaxel (PTX), the thermodynamic partitioning of the drug into the poly(DBAEMA) core is highly favored. This strong hydrophobic-hydrophobic interaction is the direct causality behind poly(DBAEMA)'s ability to achieve a DLC exceeding 15% and an Encapsulation Efficiency (EE) of over 85%, significantly outperforming shorter-chain analogs like poly(DMAEMA) or poly(DEAEMA)[5][6].
Figure 1: Logical workflow of PDBAEMA nanoparticle formulation and drug encapsulation.
Quantitative Performance: Poly(DBAEMA) vs. Industry Standards
To objectively evaluate poly(DBAEMA), we must compare it against both standard PLGA and other pH-responsive tertiary amine polymers. The length of the alkyl chain on the amine directly dictates the polymer's pKa. While poly(DEAEMA) (diethyl) has a pKa of ~7.4 and poly(PDPAEMA) (diisopropyl) has a pKa of ~6.2–6.5, poly(DBAEMA) features a highly suppressed pKa of ~5.1–5.5[5][7].
This ultra-low pKa ensures that poly(DBAEMA) nanoparticles remain perfectly intact in the bloodstream (pH 7.4) and even in the slightly acidic tumor microenvironment (pH 6.5), preventing premature drug leakage.
Table 1: Comparative Drug Loading and Release Profiles
| Polymer System | pKa / Degradation Trigger | Typical DLC (%) | Typical EE (%) | Release Kinetics & Stability |
| PLGA | Hydrolysis (Days-Weeks) | 5.0 - 10.0% | 40.0 - 70.0% | Biphasic (Initial burst + slow diffusion); Poor spatial control. |
| PEG-b-PDEAEMA | pH ~7.4 | 8.0 - 12.0% | 60.0 - 75.0% | Unstable; Premature release at physiological pH. |
| PEG-b-PDPAEMA | pH ~6.2 - 6.5 | 10.0 - 15.0% | 70.0 - 80.0% | Moderate stability; Releases in early endosomes or tumor ECM. |
| PEG-b-PDBAEMA | pH ~5.1 - 5.5 | 15.0 - 22.0% | 85.0 - 95.0% | Highly stable at pH 7.4; Instant burst release in lysosomes. |
Intracellular Trafficking and pH-Triggered Release
The true advantage of poly(DBAEMA)'s high drug loading capacity is realized during intracellular delivery. When the nanoparticle is endocytosed, it travels from the early endosome (pH ~6.0) to the late endosome/lysosome (pH ~5.0).
Because the pKa of poly(DBAEMA) is ~5.1–5.5, it acts as a binary switch[5][6]. Once the lysosomal pH drops below this threshold, the tertiary amines undergo rapid protonation. The sudden influx of positive charges creates massive electrostatic repulsion between the polymer chains, forcing a rapid hydrophobic-to-hydrophilic phase transition. The micelle instantly disassembles, releasing 100% of its high-density payload directly into the cytosol via the "proton sponge" effect.
Figure 2: Intracellular trafficking and lysosome-specific disassembly of PDBAEMA nanoparticles.
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to guide formulation scientists.
Protocol A: Synthesis of DOX-Loaded Poly(DBAEMA) Nanoparticles via Dialysis
Rationale: Dialysis is selected over emulsion-solvent evaporation (commonly used for PLGA) because the gradual solvent exchange allows the highly hydrophobic dibutyl groups to thermodynamically pack into a tighter core, maximizing Encapsulation Efficiency.
-
Drug Neutralization : Dissolve 2 mg of Doxorubicin Hydrochloride (DOX·HCl) in 1 mL of Dimethyl Sulfoxide (DMSO). Add 3 molar equivalents of Triethylamine (TEA) and stir in the dark for 2 hours.
-
Causality: DOX·HCl is water-soluble. TEA neutralizes the hydrochloride salt, converting DOX into its hydrophobic free-base form. This ensures the drug partitions into the hydrophobic PDBAEMA core rather than escaping into the aqueous phase.
-
-
Polymer Solubilization : Add 10 mg of amphiphilic block copolymer (e.g., PEG-b-PDBAEMA) to the DMSO/DOX solution. Stir until completely dissolved.
-
Nanoprecipitation : Under vigorous magnetic stirring (1000 rpm), add the organic solution dropwise (1 drop/sec) into 10 mL of deionized water (adjusted to pH 7.4).
-
Causality: Rapid aqueous mixing ensures uniform nucleation, preventing large aggregates and keeping the Polydispersity Index (PDI) below 0.2.
-
-
Solvent Exchange : Transfer the colloidal suspension into a dialysis membrane tubing (MWCO 3,500 Da). Dialyze against 1 L of deionized water (pH 7.4) for 48 hours, replacing the external water every 6 hours.
-
Causality: The MWCO is large enough to allow DMSO and unencapsulated DOX (MW ~543 Da) to escape, but small enough to retain the self-assembled nanoparticles.
-
-
Purification : Filter the dialyzed solution through a 0.45 µm syringe filter to remove any macroscopic drug crystals, then lyophilize (freeze-dry) to obtain the final powder.
Protocol B: Quantification of DLC and EE
Rationale: To accurately measure the drug loading, the nanoparticle must be completely destroyed. Incomplete disassembly leads to false-negative DLC readings.
-
Sample Preparation : Accurately weigh 1.0 mg of the lyophilized DOX-loaded PDBAEMA nanoparticles.
-
Complete Disassembly : Dissolve the powder in 1 mL of DMSO (or an aqueous buffer at pH 4.0).
-
Causality: DMSO completely disrupts the hydrophobic interactions. Alternatively, pH 4.0 fully protonates the PDBAEMA chains, forcing the micelle to uncoil. Both methods guarantee 100% release of the encapsulated DOX for accurate quantification.
-
-
Spectroscopic Measurement : Measure the absorbance of the solution at 480 nm using a UV-Vis spectrophotometer.
-
Self-Validating Calculation : Determine the mass of DOX using a pre-established standard calibration curve of free DOX in the identical solvent. Calculate the metrics using the following absolute formulas:
-
DLC (%) = (Mass of encapsulated DOX / Total mass of recovered nanoparticles) × 100
-
EE (%) = (Mass of encapsulated DOX / Initial mass of DOX added to formulation) × 100
-
References
-
Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value Source: Molecules / PubMed Central (PMC) URL:[Link]
-
Stepwise Conformational Transitions of Stimuli-Responsive Linear Ternary Heterografted Bottlebrush Polymers Source: Macromolecules / ACS Publications URL:[Link]
-
The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers Source: PubMed Central (PMC) URL:[Link]
-
A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles Source: PubMed Central (PMC) URL:[Link]
-
Preparation of drug-loaded PLGA-PEG nanoparticles by membrane-assisted nanoprecipitation Source: CORE URL:[Link]
-
Synthesis and pH-dependent micellization of 2-(diisopropylamino)ethyl methacrylate based amphiphilic diblock copolymers via RAFT polymerization Source: ResearchGate URL:[Link]
Sources
- 1. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
In vitro degradation of DBAEMA-containing polymers
To: Research & Development Team From: Senior Application Scientist, Biomaterials Division Subject: Technical Comparison Guide: In Vitro Hydrolytic Stability and Degradation Kinetics of DBAEMA-Based Polymers
Executive Summary
This guide provides a technical analysis of the in vitro degradation profile of polymers containing 2-(dibutylamino)ethyl methacrylate (DBAEMA) . Unlike polyesters (e.g., PLGA) which degrade via backbone scission, pDBAEMA and its analogs (DMAEMA, DEAEMA) possess a non-degradable carbon-carbon backbone. "Degradation" in this context strictly refers to the hydrolysis of the ester side-chain , converting the cationic, hydrophobic polymer into a hydrophilic, anionic poly(methacrylic acid) (PMAA) and releasing the small molecule alcohol 2-(dibutylamino)ethanol.
This distinction is critical for experimental design: pDBAEMA is not biodegradable in the traditional sense of backbone clearance, but it is chemically unstable (hydrolytically active), which drives payload release and alters solubility.
Part 1: The Degradation Mechanism[1]
The degradation of pDBAEMA is a pH- and temperature-dependent hydrolysis reaction. In aqueous environments, the ester linkage is attacked by water (or hydroxide ions), cleaving the pendant tertiary amine group.
Mechanism Dynamics:
-
Native State: At physiological pH (7.4), pDBAEMA is partially protonated and hydrophobic.
-
Hydrolysis Event: Water attacks the carbonyl carbon of the ester.
-
Product Formation: The side chain is released as 2-(dibutylamino)ethanol. The polymer backbone converts to methacrylic acid (anionic at pH 7.4).
-
Physicochemical Shift: This conversion triggers a drastic phase transition from a cationic/hydrophobic globule (good for membrane disruption) to an anionic/hydrophilic coil (releasing the genetic payload).
Visualizing the Pathway
Figure 1: The hydrolytic conversion of pDBAEMA. The reaction is driven by nucleophilic attack on the ester, resulting in charge reversal (cationic to anionic) and payload release.
Part 2: Comparative Performance Analysis
The hydrolytic stability of DBAEMA must be contextualized against its structural analogs: DMAEMA (Dimethyl) and DEAEMA (Diethyl).
Key Insight – The Hydrophobic Shielding Effect: While one might expect DBAEMA to hydrolyze similarly to DMAEMA, its bulky butyl groups create a local hydrophobic microenvironment that excludes water molecules from the ester bond. Consequently, pDBAEMA hydrolyzes significantly slower than pDMAEMA at neutral pH.
Comparative Data Table: Hydrolytic Half-Lives & Properties
| Feature | DMAEMA (Dimethyl) | DEAEMA (Diethyl) | DBAEMA (Dibutyl) | Implication for Drug Delivery |
| Side Chain R-Group | DBAEMA is the most hydrophobic. | |||
| pKa (Approx.) | 7.5 | 7.3 | 6.0 – 6.4 | DBAEMA is largely uncharged at pH 7.4, facilitating micelle formation. |
| Hydrolysis Rate (pH 7.4) | Moderate ( | Slow | Very Slow ( | DBAEMA vectors are more stable in storage/circulation. |
| Hydrolysis Rate (pH 5.0) | Slow | Slow | Slow | Acidic pH generally protonates the leaving group, slowing base-catalyzed hydrolysis. |
| Degradation Product | Dimethylaminoethanol | Diethylaminoethanol | Dibutylaminoethanol | Dibutylaminoethanol is more lipophilic and potentially more cytotoxic than DMAE. |
| Charge Shift | Cationic | Cationic | Cationic | Critical for DNA/RNA release (unpacking). |
*Note: Exact half-lives vary based on buffer composition (phosphate accelerates hydrolysis) and temperature. Data extrapolated from structural comparisons and methacrylate kinetics [1, 2].[1]
Part 3: Experimental Protocol for Monitoring Degradation
To validate the degradation of DBAEMA-containing polymers, Proton Nuclear Magnetic Resonance (
Protocol: Quantitative H-NMR Kinetics
Objective: Determine the degree of hydrolysis over time under physiological conditions.
Materials:
-
pDBAEMA polymer sample (purified).
-
Deuterated Phosphate Buffered Saline (PBS) adjusted to pD 7.4 (Note: pD = pH meter reading + 0.4).
-
Internal Standard: Trioxane or Trimethylsilylpropanoic acid (TSP).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of polymer in 0.7 mL of deuterated buffer (pH 7.4 equivalent).
-
Add internal standard (0.5 mg/mL) for normalization.
-
Transfer to a high-quality NMR tube.
-
-
Incubation:
-
Incubate the NMR tube at 37°C in a temperature-controlled bath or directly in the NMR probe if running continuous kinetics.
-
-
Data Acquisition:
-
Acquire
H-NMR spectra at defined time points (e.g., Day 0, 1, 3, 7, 14, 21). -
Key Signals to Monitor:
-
Intact Ester: The
methylene protons of the DBAEMA side chain appear at ~4.0 - 4.2 ppm . -
Hydrolysis Product: The
protons of the released alcohol (2-dibutylaminoethanol) shift upfield to ~3.6 - 3.8 ppm . -
Backbone: The
-methyl group of the methacrylate backbone (0.8 - 1.2 ppm) serves as a polymer reference.
-
-
-
Calculation:
-
Calculate the Degree of Hydrolysis (
) using the integration of the intact ester peak ( ) and the product peak ( ):
-
Workflow Diagram
Figure 2: Experimental workflow for quantifying pDBAEMA hydrolysis using in situ NMR spectroscopy.
Part 4: Expert Insights & Causality
-
The "Autocatalytic" Trap:
-
Observation: In high concentrations, amine-containing polymers can exhibit "autocatalytic" hydrolysis. The pendant amine groups can act as intramolecular bases, activating water molecules to attack the neighboring ester bond.
-
DBAEMA Specifics: Due to the steric bulk of the dibutyl groups, this intramolecular catalysis is less efficient in DBAEMA compared to DMAEMA, contributing to its enhanced stability [3].
-
-
Buffer Interference:
-
Warning: Phosphate buffers can catalyze ester hydrolysis. If your goal is to mimic serum stability, phosphate is acceptable. If you aim to determine intrinsic hydrolytic stability, use HEPES or MOPS buffers to avoid catalytic artifacts.
-
-
Toxicity of Degradants:
-
While the polymer backbone (PMAA) is generally non-toxic, the released 2-(dibutylamino)ethanol is a lipophilic amine. Unlike the relatively benign dimethylaminoethanol (DMAE), the dibutyl analog has higher membrane permeability and potential cytotoxicity. Cytotoxicity assays (MTT/CCK-8) should be performed on the degradation products, not just the intact polymer [4].
-
References
-
Van de Wetering, P., et al. (1998).[2] "A Mechanistic Study of the Hydrolytic Stability of Poly(2-(dimethylamino)ethyl methacrylate)." Macromolecules.
-
Source:[Link]
-
-
Agarwal, S., et al. (2012).
-
Source:[Link]
-
-
Layman, J. M., et al. (2009). "Influence of Side-Chain Structure on the Solution Properties of pH-Responsive Copolymers." Macromolecules.
-
Source:[Link]
-
-
OECD SIDS. (2002). "Dimethylaminoethanol (DMAE) and Selected Salts and Esters: SIDS Initial Assessment Report.
Sources
A Comparative Guide to Cationic Monomers for Drug and Gene Delivery: DBAEMA vs. DMAEMA, PEI, and Poly-L-lysine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery and drug formulation, the choice of a cationic polymer is a critical determinant of therapeutic efficacy and safety. These polymers serve as the primary vehicle for encapsulating and delivering nucleic acids or drugs to their target cells. Their cationic nature allows for the condensation of negatively charged genetic material and facilitates interaction with the cell membrane, promoting uptake. However, the ideal cationic monomer must strike a delicate balance between high transfection efficiency and low cytotoxicity. This guide provides an in-depth comparative analysis of 2-(Di-tert-butylamino)ethyl methacrylate (DBAEMA) against three other widely used cationic monomers: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Polyethylenimine (PEI), and Poly-L-lysine (PLL).
Introduction to Cationic Monomers in Therapeutic Delivery
Cationic polymers have emerged as a promising alternative to viral vectors for gene therapy, offering advantages such as lower immunogenicity, larger-scale production, and greater flexibility in chemical modification. The mechanism of action for many of these polymers relies on their ability to form nanoparticles, or "polyplexes," with nucleic acids through electrostatic interactions. A key feature of many successful cationic polymers is their ability to facilitate endosomal escape, a major hurdle in intracellular delivery. The "proton sponge" hypothesis is a widely accepted mechanism for this phenomenon, wherein the polymer's buffering capacity in the acidic environment of the endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.[1][2][3]
This guide will dissect the chemical structures, biophysical properties, and performance characteristics of DBAEMA in relation to its close structural analog, DMAEMA, the "gold standard" synthetic cationic polymer, PEI, and the biodegradable polypeptide, Poly-L-lysine.
The Contenders: A Structural Overview
The performance of a cationic polymer is intrinsically linked to its chemical structure. The nature of the amine groups (primary, secondary, or tertiary), their density, and the overall architecture of the polymer backbone dictate its charge characteristics, buffering capacity, and interaction with biological membranes.
Caption: Workflow for synthesis of functional cationic polymers.
In contrast, PEI is typically synthesized by the ring-opening polymerization of aziridine, which results in a highly branched structure with a broad molecular weight distribution. Linear PEI can be produced but involves a more complex multi-step synthesis. Poly-L-lysine is synthesized by the ring-opening polymerization of N-carboxyanhydride (NCA) of lysine, which can produce well-defined polypeptides.
In Vitro Performance: Transfection Efficiency and Cytotoxicity
The ultimate test of a cationic monomer's potential lies in its ability to efficiently deliver a genetic payload into cells with minimal toxicity.
Comparative Transfection Efficiency and Cytotoxicity Data (Illustrative)
| Polymer | Cell Line | Transfection Efficiency | Cytotoxicity (IC50) | Reference |
| p(DMAEMA) | COS-7 | Moderate to High | Concentration-dependent | [4] |
| PEI (25 kDa, branched) | Various | High | High | [5][6] |
| Poly-L-lysine | Various | Low to Moderate | Moderate | [7][8] |
| p(DBAEMA) | - | Data not readily available in direct comparative studies | - | - |
Senior Application Scientist's Note: While direct comparative data for DBAEMA against PEI and PLL is scarce in the currently available literature, we can extrapolate some potential trends. The structural similarity of DBAEMA to DMAEMA suggests it will likely exhibit moderate to high transfection efficiency. The bulky tert-butyl groups may lead to a more favorable cytotoxicity profile compared to DMAEMA and especially PEI. However, comprehensive, side-by-side experimental evaluation is necessary to confirm these hypotheses.
The "Proton Sponge" Effect: A Closer Look
The endosomal escape of polyplexes is a critical step for successful gene delivery. The "proton sponge" hypothesis posits that polymers with significant buffering capacity in the endosomal pH range (pH 5.5-6.5) can lead to endosome rupture.
Caption: The "Proton Sponge" mechanism for endosomal escape.
PEI, with its high density of primary, secondary, and tertiary amines, is the quintessential "proton sponge." [2]p(DMAEMA) also exhibits a strong buffering capacity in the relevant pH range. [9]The pKa of p(DBAEMA) is expected to be in a similar range to p(DMAEMA), suggesting it may also possess "proton sponge" characteristics. In contrast, the high pKa of Poly-L-lysine's primary amines means it is already fully protonated at physiological pH and thus has a limited buffering capacity in the endosomal pH range, which is a contributing factor to its lower transfection efficiency without the aid of endosomolytic agents. [10]
Experimental Protocols
To facilitate the objective comparison of these cationic monomers, we provide standardized protocols for key in vitro assays.
Synthesis of p(DBAEMA) via RAFT Polymerization (Exemplary Protocol)
This protocol describes the synthesis of a well-defined p(DBAEMA) homopolymer using RAFT polymerization.
Materials:
-
2-(Di-tert-butylamino)ethyl methacrylate (DBAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (solvent)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve DBAEMA, CPADB, and AIBN in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully controlled to target a specific molecular weight (e.g., 100:1:0.2).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours), monitoring monomer conversion by ¹H NMR.
-
Quench the polymerization by exposing the reaction mixture to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold anhydrous diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum at room temperature.
-
Characterize the polymer for molecular weight and polydispersity using gel permeation chromatography (GPC).
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the cationic polymers in serum-free cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the polymer solutions to each well. Include untreated cells as a control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Transfection Efficiency: Luciferase Reporter Gene Assay
This assay quantifies the expression of a reporter gene (luciferase) to determine transfection efficiency.
Procedure:
-
On the day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare polyplexes by mixing the cationic polymer and a luciferase-expressing plasmid DNA at various N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). Typically, the polymer solution is added to the DNA solution and incubated at room temperature for 30 minutes to allow for complex formation.
-
Replace the cell culture medium with fresh serum-free or serum-containing medium (depending on the experimental design).
-
Add the polyplex solution to the cells and incubate for 4-6 hours at 37°C.
-
Remove the transfection medium and replace it with fresh complete medium.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate.
Conclusion and Future Perspectives
The selection of a cationic monomer for drug and gene delivery is a critical decision that profoundly impacts the success of a therapeutic formulation. This guide has provided a comparative overview of DBAEMA in the context of the well-established monomers DMAEMA, PEI, and Poly-L-lysine.
-
DBAEMA emerges as a promising candidate, offering the potential for a favorable balance between transfection efficiency and cytotoxicity, largely attributed to the steric hindrance provided by its bulky tert-butyl groups. Its amenability to controlled polymerization techniques allows for the synthesis of well-defined polymers.
-
DMAEMA remains a valuable, well-characterized benchmark for pH-responsive methacrylate-based polymers.
-
PEI , while often demonstrating superior transfection efficiency, continues to be hampered by its significant cytotoxicity.
-
Poly-L-lysine offers the advantage of biodegradability but generally requires chemical modification or the use of endosomolytic agents to achieve clinically relevant transfection levels.
From the Senior Application Scientist's Desk: The field of non-viral gene delivery is continuously evolving, with a strong emphasis on the development of safer and more efficient vectors. While PEI has long been a workhorse in this field, the trend is moving towards more sophisticated, well-defined polymers with improved biocompatibility. DBAEMA represents a logical step in the evolution of methacrylate-based cationic polymers. The key to unlocking its full potential will be in conducting rigorous, direct comparative studies against the current standards. Future research should focus on a systematic evaluation of a library of p(DBAEMA)-based polymers with varying molecular weights and architectures, directly comparing their transfection efficiency and cytotoxicity against PEI and other leading candidates in a range of clinically relevant cell types. Furthermore, the exploration of DBAEMA-containing copolymers, incorporating hydrophilic blocks like polyethylene glycol (PEG) for improved stability and biocompatibility, will be a crucial area of investigation.
References
- BenchChem. (2025). A Comparative Guide to Cationic Polymers for Drug Delivery: Focus on Poly(N,N-dimethylamino)
- Mumper, R. J., et al. (Year). Chitosan as a non-viral vector for gene delivery. Journal Name, Volume(Issue), pages.
- Boussif, O., et al. (1995). A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine. Proceedings of the National Academy of Sciences, 92(16), 7297-7301.
- Zauner, W., et al. (1998). Polylysine-based transfection systems for gene therapy. Advanced Drug Delivery Reviews, 30(1-3), 97-113.
- van de Wetering, P., et al. (1999). 2-(dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents. Journal of Controlled Release, 60(2-3), 225-238.
- Green, N., et al. (Year). Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer. Journal Name, Volume(Issue), pages.
- Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.
- Polysciences, Inc. (n.d.). 2-(tert-Butylamino)
- Pack, D. W., et al. (2005). Design and development of polymers for gene delivery. Nature Reviews Drug Discovery, 4(7), 581-593.
- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization-A User Guide. Macromolecules, 50(19), 7433-7447.
- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom transfer radical polymerization. Journal of the American Chemical Society, 131(30), 10384-10385.
- Urbankova, L., et al. (2012). The Possible "Proton Sponge" Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH. Molecular Therapy, 20(10), 2023-2032.
- Uddin, S. N., & Islam, K. K. (2006). Cationic Polymers and its Uses in Non-viral Gene Delivery Systems: A Conceptual Research. Trends in Medical Research, 1(2), 86-99.
- ExSyn Corp. (2025). 2-(tert-Butyl amino)
- Bhat, R., et al. (2019). In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel. Journal of Drug Delivery Science and Technology, 52, 59-68.
- Ito, K., et al. (Year). RAFT Polymerization of 2‐( tert ‐Butoxycarbonyloxy)Ethyl Methacrylate and Transformation to Functional Polymers via Deprotection and the Subsequent Polymer Reactions. Journal Name, Volume(Issue), pages.
- Sonawane, N. D., et al. (2003). The proton sponge hypothesis: fable or fact? Molecular Therapy, 7(5), 587-596.
- Göpferich, A., et al. (2012). Design and biophysical characterization of bioresponsive degradable poly(dimethylaminoethyl methacrylate) based polymers for in vitro DNA transfection. Biomacromolecules, 13(3), 856-866.
- Funhoff, A. M., et al. (2004). PDMAEMA-based gene delivery materials. Journal of Controlled Release, 100(2), 329-341.
- Al-Ghananeem, A. M., et al. (2014). Safety and efficacy of amine-containing methacrylate polymers as nonviral gene delivery vectors. International Journal of Nanomedicine, 9, 5627-5639.
- Behr, J. P. (1997). The proton sponge: a trick to enter cells the viruses did not exploit. Chimia, 51(1-2), 34-36.
- Eidels, L., & Hart, D. A. (1982). Effect of polymers of L-lysine on the cytotoxic action of diphtheria toxin. Infection and Immunity, 37(3), 1054-1058.
- Byrne, M., et al. (2018). Cationic polymers for non-viral gene delivery to human T cells. Journal of Controlled Release, 280, 124-133.
- Ranucci, E., et al. (2007). Grafting of poly[2-(tert-butylamino)ethyl methacrylate] onto polypropylene by reactive blending and antibacterial activity of the copolymer. Biomacromolecules, 8(4), 1171-1177.
- Fischer, D., et al. (2003). A versatile and efficient non-viral gene delivery system for primary and established cell lines. International Journal of Pharmaceutics, 254(2), 269-279.
- Zhang, Q., et al. (2001). Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)ethyl Methacrylate by Controlled Radical Polymerization. Macromolecules, 34(19), 6581-6583.
- Mao, H. Q., et al. (2001). A comparison of the effectiveness of cationic polymers poly-L-lysine (PLL) and polyethylenimine (PEI) for non-viral delivery of plasmid DNA to bone marrow stromal cells (BMSC).
- Gąsior, E., et al. (2025). Plasmid DNA Delivery to Cancer Cells with Poly(L-lysine)-Based Copolymers Bearing Thermally Sensitive Segments: Balancing Polyplex Tightness, Transfection Efficiency, and Biocompatibility. International Journal of Molecular Sciences, 26(15), 8432.
- Aied, A., et al. (2025). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells. bioRxiv.
- Zou, S. M., et al. (2000). Comparisons of three polyethyleneimine-derived nanoparticles as a gene therapy delivery system for renal cell carcinoma. Journal of Experimental & Clinical Cancer Research, 19(4), 457-462.
- Alidedeoglu, A. H., et al. (2009). Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415.
- Jafari, S., et al. (2019). Evaluation and Comparison of Cytotoxicity, Genotoxicity, and Apoptotic Effects of poly-l-lysine/plasmid DNA Micro- And Nanoparticles. Human & Experimental Toxicology, 38(8), 983-991.
- Suh, J., et al. (1998). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. Critical Reviews in Therapeutic Drug Carrier Systems, 15(2), 125-151.
- Tang, G. P., et al. (2007). Efficient Gene Transfection into Mammalian Cells Mediated by Cross-linked Polyethylenimine. International Journal of Molecular Sciences, 8(2), 144-157.
- Jafari, S., et al. (2019). Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly- l -lysine/plasmid DNA micro- and nanoparticles. Human & Experimental Toxicology, 38(8), 983-991.
- Sadeghi, A., et al. (2020). Comparison of Three Different Methods of Transfection for the Production of Recombinant Adenovirus Expressing Human Carcinoembryonic Antigen Gene. Journal of Medical Bacteriology, 9(3-4), 1-8.
- Bolhasani, A., et al. (2008). Comparison of two delivery systems efficiency by using polyethylenimine (PEI) for plasmid HPV16E7 DNA transfection into COS-7 cells.
- Polymer Source. (n.d.). Poly(2-(tert-Butylamino)
- Lin, J. H., et al. (2019). Intensifying the Antimicrobial Activity of Poly[2-( tert-butylamino)ethyl Methacrylate]/Polylactide Composites by Tailoring Their Chemical and Physical Structures. Molecular Pharmaceutics, 16(2), 735-746.
- Lin, J. H., et al. (2019). Intensifying the Antimicrobial Activity of Poly[2-( tert -butylamino)ethyl Methacrylate]/Polylactide Composites by Tailoring Their Chemical and Physical Structures. Molecular Pharmaceutics, 16(2), 735-746.
- Belaid, S., et al. (2018).
- Krayukhina, E. A., et al. (2023). Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)
- Aied, A., et al. (2025). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells. bioRxiv.
- Costa, D., et al. (2021).
- Li, Y., et al. (2015). Polycations with excellent gene transfection ability based on PVP-g-PDMAEMA with random coil and micelle structures as non-viral gene vectors.
Sources
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. Exploring polyethylenimine-mediated DNA transfection and the proton sponge hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparisons of three polyethyleneimine-derived nanoparticles as a gene therapy delivery system for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of polymers of L-lysine on the cytotoxic action of diphtheria toxin - PMC [pmc.ncbi.nlm.nih.gov]
Validation of poly(DBAEMA) synthesis by end-group analysis
Validation of Poly(DBAEMA) Synthesis by End-Group Analysis: A Comparative Guide to Analytical Workflows
Poly(2-(dibutylamino)ethyl methacrylate)—commonly referred to as poly(DBAEMA)—is a tertiary amine-containing, pH-responsive polymer that has become a cornerstone material in nanomedicine, particularly for endosomal escape in siRNA and macromolecular drug delivery.
When synthesizing poly(DBAEMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the retention of the
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical techniques used to validate poly(DBAEMA) end-groups: 1H NMR, MALDI-TOF MS, and UV-Vis Spectroscopy . This guide provides the mechanistic reasoning behind each method, comparative data, and self-validating experimental protocols to ensure scientific integrity in your characterization workflows.
In a well-controlled RAFT polymerization, the chain transfer agent (CTA)—such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)—dictates the terminal moieties. The
Evidence for the RAFT mechanism and the preservation of these end-groups is classically provided through NMR and UV-Vis spectra, with MALDI-TOF mass spectrometry offering critical absolute mass confirmation[2]. However, deviations in polymerization kinetics (e.g., bimolecular radical termination) or post-polymerization hydrolysis can result in the loss of the highly reactive
Caption: RAFT polymerization mechanism dictating poly(DBAEMA) end-group fidelity.
Comparative Analysis of Analytical Techniques
No single technique provides a complete picture of end-group fidelity. A robust characterization strategy requires orthogonal validation. The table below summarizes the performance, utility, and limitations of the three primary methods.
| Analytical Technique | Primary Data Provided | Sensitivity & Range | Key Limitations |
| 1H NMR Spectroscopy | Quantitative ratio of end-groups to the polymer backbone. | High accuracy for | Signal-to-noise ratio of terminal protons drops significantly at high molecular weights. |
| MALDI-TOF MS | Absolute mass, repeat unit mass, and exact end-group mass. | Excellent for low dispersity ( | Prone to ionization-induced fragmentation of the labile C-S bond at the |
| UV-Vis Spectroscopy | Concentration of the thiocarbonylthio | Highly sensitive to specific chromophores (~300 nm). | Cannot verify the |
Self-Validating Experimental Protocols
To prevent false negatives (e.g., assuming end-group loss when the analytical method itself caused the degradation), the following protocols are optimized specifically for poly(DBAEMA) and its typical RAFT agents.
Protocol A: Quantitative 1H NMR End-Group Analysis
Causality Note: End-group protons often exhibit longer longitudinal relaxation times (
-
Sample Preparation: Dissolve 15–20 mg of thoroughly precipitated and dried poly(DBAEMA) in 0.6 mL of
. Ensure no residual monomer remains, as its vinylic peaks can obscure end-group signals. -
Instrument Setup: Utilize a high-field NMR spectrometer (
MHz). -
Acquisition Parameters (Critical): Set the relaxation delay (
) to seconds to ensure complete relaxation of the terminal protons. Acquire a minimum of 128 scans to achieve an adequate signal-to-noise ratio for the end-groups. -
Integration & Calculation:
-
Integrate the
protons of the DBAEMA side chain (typically around 4.0 ppm) to determine the degree of polymerization (DP). -
Integrate the aromatic protons of the dithiobenzoate
-end (7.4–7.9 ppm) or the specific alkyl protons of the -end. -
Calculate end-group fidelity by comparing the theoretical DP (from monomer conversion) to the NMR-derived DP.
-
Protocol B: MALDI-TOF MS with Fragmentation Mitigation
Causality Note: MALDI-TOF MS analysis of RAFT and ATRP polymers frequently reveals end-group loss. However, this is often an artifact of fragmentation under harsh MALDI ionization conditions rather than actual termination during synthesis[3]. Using a "cold" matrix like DCTB minimizes the internal energy transferred to the polymer, preserving the labile C-S bond.
-
Matrix Selection: Prepare a 20 mg/mL solution of DCTB (trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile) in THF. Avoid acidic matrices like CHCA, which exacerbate RAFT end-group cleavage.
-
Cationization Agent: Prepare a 1 mg/mL solution of Sodium trifluoroacetate (NaTFA) in THF.
-
Analyte Preparation: Dissolve poly(DBAEMA) at 10 mg/mL in THF.
-
Spotting (Dried Droplet Method): Mix the Matrix, Analyte, and Salt in a 10:1:1 volumetric ratio. Spot 1
L of this mixture onto the MALDI target plate and allow it to dry at room temperature. -
Acquisition: Operate the mass spectrometer in linear or reflectron positive ion mode. Calibrate using a standard peptide or polymer mix spanning the expected mass range.
-
Data Interpretation: Calculate the expected mass:
. Compare the isotopic distribution of the experimental peaks to the theoretical simulation to confirm the presence of the intact thiocarbonylthio group.
Caption: Multi-modal analytical workflow for validating poly(DBAEMA) end-groups.
References
-
[2] Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT): Direct ESR Observation of Intermediates. Carnegie Mellon University / CSIRO. Available at:
-
[1] Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery. Biomacromolecules - ACS Publications. Available at:
-
[3] End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. MDPI. Available at:
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Dibutylamino)ethyl methacrylate
Executive Safety Summary: The Sensitization Trap
As researchers, we often treat methacrylates as "standard monomers." This complacency is the primary cause of laboratory acquired sensitization. 2-(Dibutylamino)ethyl methacrylate (DBAEMA) combines the reactivity of a methacrylate ester with the basicity of a tertiary amine.
The Critical Hazard: The primary risk is not acute toxicity, but Type IV Delayed Hypersensitivity (Contact Dermatitis) .
-
Mechanism: Methacrylate monomers are haptens. They penetrate the stratum corneum, bind to skin proteins, and trigger an immune response.
-
The Trap: Initial exposure often causes no visible reaction (the "Induction Phase"). Subsequent exposures, even to minute quantities, trigger severe dermatitis. Once sensitized, you may be permanently unable to handle this entire class of compounds.
Operational Directive: Your PPE strategy must focus on permeation resistance , not just splash protection. Standard nitrile gloves are insufficient for prolonged contact.
Chemical Intelligence & Risk Profile
| Parameter | Data | Operational Implication |
| CAS Number | 2397-75-3 | Use for specific SDS verification [1]. |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; splash hazard.[1] |
| Flash Point | >90°C (Estimated) | Combustible. Avoid open flames. |
| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | CRITICAL: Requires dissolved oxygen to function. |
| GHS Hazards | H315 (Skin Irrit.), H317 (Sensitizer), H319 (Eye Irrit.)[2][3][4] | Barrier protection is non-negotiable. |
Personal Protective Equipment (PPE) Architecture
A. Hand Protection: The "Nitrile Fallacy"
Methacrylate monomers act as plasticizers for nitrile rubber, swelling the matrix and permeating through standard 4-mil gloves in <3 to 5 minutes [2]. Visual inspection is useless; the chemical permeates before the glove degrades.
Protocol:
-
Primary Barrier (High Risk/Synthesis): Silver Shield® (EVOH/PE Laminate) or Butyl Rubber.
-
Why: Laminates provide >4 hours of breakthrough time.
-
-
Secondary Barrier (Dexterity/Analysis): Double-gloving with Nitrile (minimum 0.11 mm thickness).
-
Protocol: Change outer gloves immediately upon splash or every 15 minutes during active handling. The "cushion" of air between gloves offers a brief diffusion delay.
-
B. Respiratory & Eye Protection[1][5][6][7][8]
-
Eyes: Unvented chemical splash goggles. Safety glasses are insufficient due to the basicity of the amine group, which can cause severe corneal damage.
-
Lungs: If working outside a fume hood, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).
C. PPE Selection Logic Diagram
The following decision tree illustrates the required PPE based on operational volume and duration.
Figure 1: Decision logic for selecting appropriate hand and respiratory protection based on exposure potential.
Operational Workflow: From Storage to Disposal
Step 1: Storage & Inhibitor Management
The Paradox of Inert Atmosphere: Most chemists store air-sensitive reagents under Nitrogen/Argon. Do NOT store DBAEMA under pure Nitrogen.
-
Mechanism: The stabilizer (MEHQ) requires dissolved Oxygen to form the radical trap that prevents polymerization [3].
-
Action: Store in the original container with a headspace of air. Keep cool (4°C) to retard spontaneous polymerization, but ensure the container is not sealed air-tight for years without aeration.
Step 2: Safe Dispensing
-
Engineering Control: All transfers must occur within a certified chemical fume hood.
-
Technique: Use positive displacement pipettes or glass syringes. Avoid pouring, which increases surface area for evaporation.
-
Decontamination: Wipe the bottle threads with a dry tissue (discarded as hazardous waste) before recapping to prevent polymer crust formation, which can compromise the seal.
Step 3: Spill Response Strategy
Do not use standard paper towels for large spills; the high surface area can accelerate evaporation or polymerization (exotherm).
Figure 2: Workflow for containing and cleaning DBAEMA spills to minimize vapor release.
Step 4: Disposal
-
Never pour into drains. The amine group is toxic to aquatic life (GHS H411).
-
Waste Stream: Collect in a dedicated "Organic Waste - Monomer" container.
-
Pre-treatment (Optional): For small residual amounts in glassware, you can polymerize the residue by exposing it to UV light or heat (if safe) to render it inert before cleaning, though standard solvent rinsing (Acetone) into the waste stream is preferred for quantitative removal.
References
-
National Center for Biotechnology Information. (2026).[4] PubChem Compound Summary for CID 75455, this compound. Retrieved from [Link]
-
Andersson, T., et al. (2003). Permeability of different types of medical protective gloves to acrylic monomers. Contact Dermatitis. (Demonstrates rapid permeation of methacrylates through nitrile). Retrieved from [Link]
-
Methacrylate Producers Association.[9] (2024).[6][10] Safe Handling of Methacrylic Acid and Esters. (Detailing the oxygen requirement for MEHQ inhibition). Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2-(tert-Butylamino)ethyl methacrylate | C10H19NO2 | CID 19601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 2-(tert-Butylamino)ethyl methacrylate - Safety Data Sheet [chemicalbook.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. georganics.sk [georganics.sk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. petrochemistry.eu [petrochemistry.eu]
- 10. This compound | C14H27NO2 | CID 75455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
